2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319027 | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-64-6 | |
| Record name | 16097-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel agrochemicals and pharmaceuticals. This document details a probable synthetic route, analytical characterization methods, and insights into its potential biological mechanism of action.
Introduction
This compound is a halogenated pyrimidine derivative featuring a trifluoromethyl group at the 6-position. This substitution pattern imparts unique physicochemical properties, making it a valuable building block in medicinal and agricultural chemistry. The presence of two reactive chlorine atoms at the 2- and 4-positions allows for versatile downstream functionalization, enabling the synthesis of a diverse range of derivatives with potential biological activities. Notably, trifluoromethylated pyrimidines are known to exhibit herbicidal and fungicidal properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16097-64-6 | [1][2] |
| Molecular Formula | C₅HCl₂F₃N₂ | [2] |
| Molecular Weight | 216.97 g/mol | [2] |
| Appearance | White crystalline solid or pale yellow liquid | [1] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the chlorination of a suitable precursor, 6-(trifluoromethyl)uracil. This method is analogous to the synthesis of other chlorinated pyrimidines.[3] The key transformation is the conversion of the hydroxyl groups of the uracil ring to chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available reagents, though it is often carried out as a one-pot reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound from 6-(Trifluoromethyl)uracil
This protocol is a generalized procedure based on established methods for the chlorination of uracil derivatives.[3][4]
Materials:
-
6-(Trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine
-
Anhydrous toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-(trifluoromethyl)uracil (1.0 eq). Suspend the starting material in anhydrous toluene.
-
Addition of Reagents: Add N,N-Diisopropylethylamine (2.0-3.0 eq) to the suspension. Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture via the dropping funnel. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following are the expected analytical data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | 7.8 - 8.2 | Singlet (s) | - | The single proton on the pyrimidine ring is expected to be deshielded due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups. |
| ¹³C | ~165 (C4) | Singlet (s) | - | Carbon attached to two electronegative atoms (N and Cl). |
| ~162 (C2) | Singlet (s) | - | Carbon attached to two electronegative atoms (N and Cl). | |
| ~158 (C6) | Quartet (q) | ~35-40 | Carbon attached to the trifluoromethyl group will show coupling to the three fluorine atoms. | |
| ~120 (C5) | Singlet (s) | - | The chemical shift of the protonated carbon. | |
| ~118 (CF₃) | Quartet (q) | ~270-280 | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. | |
| ¹⁹F | -65 to -75 | Singlet (s) | - | The chemical shift is relative to CFCl₃. The exact position will depend on the solvent and other factors.[5][6] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (relative intensity) | Ion | Fragmentation Pathway |
| 216/218/220 (M⁺) | [C₅HCl₂F₃N₂]⁺ | Molecular ion |
| 181/183 | [M-Cl]⁺ | Loss of a chlorine radical |
| 147 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |
| 116 | [M-Cl-CF₃]⁺ | Successive loss of chlorine and trifluoromethyl radicals |
Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100 | C-H stretch (aromatic) |
| ~1550-1600 | C=N and C=C stretching (pyrimidine ring) |
| ~1100-1350 | C-F stretching (strong) |
| ~700-850 | C-Cl stretching |
Biological Activity and Signaling Pathway
Trifluoromethyl-substituted pyrimidines are known to possess herbicidal and fungicidal activities.[1][7] The herbicidal mode of action for some pyrimidine derivatives involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[8][9] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell growth and leading to plant death.
Caption: Proposed herbicidal mechanism of action via inhibition of the pyrimidine biosynthesis pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via chlorination of 6-(trifluoromethyl)uracil is a practical approach for laboratory-scale preparation. The predicted analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Furthermore, the elucidation of its potential mechanism of action as a DHODH inhibitor provides a strong rationale for its use as a lead compound in the development of novel herbicides and potentially other therapeutic agents. Further studies are warranted to optimize the synthetic protocol and to fully evaluate the biological activity profile of this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 16097-64-6 [matrix-fine-chemicals.com]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. colorado.edu [colorado.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Its trifluoromethyl group and reactive chlorine atoms make it a versatile building block for the synthesis of a wide range of more complex molecules. This compound serves as a key intermediate in the development of agrochemicals, such as herbicides and fungicides, and holds potential for applications in the pharmaceutical industry.[1] The presence of the electron-withdrawing trifluoromethyl group can enhance the biological activity and metabolic stability of target molecules, making this pyrimidine derivative a valuable scaffold in drug discovery programs. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.97 g/mol |
| Appearance | White crystalline solid[1] or Liquid |
| Melting Point | -48 to -46 °C |
| Boiling Point | 37 to 38 °C at 0.7 Torr |
| Density | 1.589 g/cm³ |
| Refractive Index | 1.4640 |
| Solubility | Sparingly soluble in water.[1] |
| CAS Number | 16097-64-6 |
| InChI Key | ZTNFYAJHLPMNSN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F |
Experimental Protocols
Determination of Melting Point (for solids)
The melting point of a solid organic compound can be determined using a melting point apparatus, such as a Thiele tube or a digital melting point device.[2]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Capillary tubes, thermometer or digital temperature probe, heating bath (e.g., Thiele tube with oil) or a calibrated melting point apparatus.[2]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[3]
-
The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting point range of 0.5-1.0°C is indicative of a pure compound, whereas a broad melting range at a depressed temperature suggests the presence of impurities.
Determination of Boiling Point (for liquids)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This can be determined using micro-scale methods for small sample quantities.
-
Principle: A liquid boils when its vapor pressure is equal to the surrounding atmospheric pressure.[5]
-
Apparatus: Small test tube (fusion tube), a sealed-end capillary tube, a thermometer, and a heating bath (e.g., Thiele tube or an aluminum block).[6][7]
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.[6]
-
A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[6]
-
The fusion tube is attached to a thermometer and heated gently in a heating bath.[5]
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[6]
-
The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
-
Determination of Density (for liquids)
The density of a liquid is its mass per unit volume.[8]
-
Principle: Density is an intrinsic physical property that can be determined by accurately measuring the mass of a known volume of the substance.[9]
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.[10][11]
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry measuring cylinder is recorded.[11]
-
A specific volume of the liquid (e.g., 5 or 10 mL) is accurately measured into the graduated cylinder, reading the volume from the bottom of the meniscus.[10]
-
The mass of the measuring cylinder containing the liquid is then recorded.[11]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[11]
-
The density is calculated by dividing the mass of the liquid by its volume.[10]
-
-
Note: For higher accuracy, a pycnometer (density bottle) is recommended. The procedure involves measuring the mass of the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., water).
Synthetic and Purification Workflow
While specific synthetic routes for this compound are proprietary, a general workflow for the synthesis and purification of chlorinated pyrimidines can be conceptualized. This often involves the chlorination of a corresponding hydroxypyrimidine precursor followed by purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. wjec.co.uk [wjec.co.uk]
A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies and herbicides.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 16097-64-6 | [1][3][4] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][3][4] |
| Molecular Weight | 216.98 g/mol | [3][4] |
| Appearance | Pale yellow liquid or white crystalline solid | [5] |
| Melting Point | -48 to -46 °C | [6] |
| Boiling Point | 37-38 °C at 0.7 Torr | [6] |
| Density | 1.589 g/mL | [6] |
| Refractive Index | 1.4640 | [6] |
| Solubility | Sparingly soluble in water | [3] |
| pKa | -7.56 ± 0.32 (Predicted) | [5] |
Synthesis of this compound
The synthesis of this compound is a critical process for its application as a chemical intermediate. While various synthetic routes have been developed for related pyrimidine derivatives, a common approach involves the cyclocondensation of a trifluoromethyl-containing building block followed by chlorination.
Experimental Protocol: Synthesis from 5-(trifluoromethyl)uracil
A representative method for the synthesis of a similar compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, involves the chlorination of 5-(trifluoromethyl)uracil (5-TFU) and can be adapted for the 6-substituted isomer.[7]
Materials:
-
5-(Trifluoromethyl)uracil (5-TFU)
-
Phosphoryl chloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
n-Butyl acetate
Procedure:
-
A suspension of 5-TFU in phosphoryl chloride (POCl₃) is prepared in a suitable reaction vessel.
-
Diisopropylethylamine (DIPEA) is added dropwise to the suspension.
-
The reaction mixture is heated to 110-120 °C, at which point it should become a clear solution.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the ratio of 5-TFU to the dichlorinated product is less than 5:95. This typically takes 7-8 hours.
-
If the reaction is incomplete, additional POCl₃ and DIPEA can be added, and the mixture is stirred for another 1-2 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
n-Butyl acetate is added to the reaction mixture.
-
The excess POCl₃ and some of the n-butyl acetate are removed by distillation under reduced pressure (63-65 °C at 450-500 mbar).
-
The resulting product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, can then be isolated and purified.
Note: This protocol is for a related isomer and may require optimization for the synthesis of this compound.
Applications in Drug Development: EGFR Inhibitors
One of the most significant applications of this compound is as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[8] The pyrimidine scaffold serves as a crucial pharmacophore that can be functionalized to target the ATP-binding site of the EGFR kinase domain.
The EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival.[2][9] In many cancers, this pathway is dysregulated due to mutations in the EGFR gene, leading to uncontrolled cell proliferation.
Caption: EGFR Signaling Pathway and Inhibition.
Pyrimidine-based inhibitors, synthesized from precursors like this compound, act as ATP-competitive inhibitors.[3] They bind to the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.
Biological Activity of a Representative Derivative
The following table presents the in vitro inhibitory activity of a derivative of 2,4-dichloro-6-methylpyrimidine, compound L-18, against a specific EGFR mutant and a cancer cell line.
| Compound | Target | IC₅₀ (µM) | Reference |
| L-18 | EGFRT790M/L858R Kinase | 81.9% inhibition | [8] |
| L-18 | H1975 cells | 0.65 ± 0.06 | [8] |
Applications in Agrochemicals: Herbicides
The trifluoromethylpyrimidine scaffold is also a key component in the development of modern herbicides. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and death of weeds.
Herbicidal Activity of Pyrimidine Derivatives
The herbicidal efficacy of pyrimidine derivatives can be evaluated by their ability to inhibit the growth of various weed species. The following table provides examples of the herbicidal activity of pyrimidine derivatives against different plants.
| Compound Type | Weed Species | Activity Metric | Value | Reference |
| Pyrazolylpyrimidine derivative | Pennisetum alopecuroides | IC₅₀ (root growth) | 1.90 mg L⁻¹ | [10] |
| Pyrazolylpyrimidine derivative | Pennisetum alopecuroides | IC₅₀ (chlorophyll level) | 3.14 mg L⁻¹ | [10] |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Inhibition at 1 mM | Good activity | [6] |
| Phenylpyrimidine derivative | Raphanus sativus | % Root Inhibition (100 ppm) | Noticeable | [11] |
| Phenylpyrimidine derivative | Raphanus sativus | % Shoot Inhibition (100 ppm) | Noticeable | [11] |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel drug candidates or agrochemicals based on the this compound core follows a structured experimental workflow. This process typically involves chemical synthesis, purification, structural characterization, and a series of biological assays to evaluate efficacy and selectivity.
Caption: Drug/Agrochemical Discovery Workflow.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique combination of reactive sites and electronic properties has made it a cornerstone in the development of targeted therapies for cancer, particularly EGFR inhibitors, as well as a key component in the discovery of new herbicides. The continued exploration of derivatives based on this pyrimidine core holds significant promise for addressing ongoing challenges in both human health and agriculture. This technical guide serves as a foundational resource for researchers and scientists working to harness the potential of this important molecule.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
molecular structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of this compound. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group can enhance molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a valuable scaffold in drug discovery.[2]
Molecular Structure and Chemical Properties
This compound is a halogenated pyrimidine derivative. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 16097-64-6 | [1][3] |
| Molecular Formula | C₅HCl₂F₃N₂ | [3][4] |
| Molecular Weight | 216.98 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| SMILES | FC(F)(F)C1=CC(Cl)=NC(Cl)=N1 | [4] |
| Appearance | Pale yellow liquid or white crystalline solid | [1][3] |
| Melting Point | -48 to -46 °C | [3] |
| Boiling Point | 37-38 °C @ 0.7 Torr | [3] |
| Density | 1.589 g/mL |[3] |
Caption: 2D structure of this compound.
Experimental Protocols
Step 1: Synthesis of 6-(Trifluoromethyl)uracil
-
To a reaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g., trifluoroacetic anhydride or another electrophilic CF₃ source), and a solvent such as trifluoroacetic acid.
-
Heat the mixture under reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(trifluoromethyl)uracil.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-(trifluoromethyl)uracil.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-diisopropylethylamine) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Data Analysis
While a complete set of published spectra for this compound is not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |
|---|---|---|---|---|
| ¹H | 7.5 - 8.0 | Singlet (s) | - | The single proton on the pyrimidine ring at position 5 is expected to appear as a singlet in this region. |
| ¹³C | ~165 | Singlet (s) | - | Carbon at position 2 (C-Cl). |
| ~162 | Singlet (s) | - | Carbon at position 4 (C-Cl). | |
| ~158 | Quartet (q) | ¹J(C,F) ≈ 35-40 Hz | Carbon at position 6, coupled to the three fluorine atoms of the trifluoromethyl group. | |
| ~120 | Quartet (q) | ¹J(C,F) ≈ 275 Hz | Carbon of the trifluoromethyl group, showing a characteristic large coupling constant with the fluorine atoms. | |
| ~118 | Singlet (s) | - | Carbon at position 5 (C-H). |
| ¹⁹F | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine atoms of the CF₃ group, referenced to CFCl₃.[5] |
The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 1550 - 1600 | C=N and C=C stretching (pyrimidine ring) | Medium to Strong |
| 1400 - 1500 | C=C stretching (pyrimidine ring) | Medium |
| 1250 - 1350 | C-F stretching (asymmetric) | Strong |
| 1100 - 1200 | C-F stretching (symmetric) | Strong |
| 800 - 850 | C-H out-of-plane bending | Medium |
| 700 - 800 | C-Cl stretching | Strong |
The electron ionization mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
|---|---|---|
| 216/218/220 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 181/183 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 147 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
| 112 | [M - CF₃ - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - CF₃]⁺ fragment. |
Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to build molecular diversity.
-
Scaffold for Kinase Inhibitors: Pyrimidine derivatives are core structures in many kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[6][7]
-
Agrochemicals: This compound is used in the synthesis of herbicides and fungicides.[1] Its mechanism of action in herbicides often involves the disruption of essential metabolic processes in plants.[1]
-
Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2]
The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl group makes this compound a valuable starting material for the synthesis of novel bioactive compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. 16097-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CAS 16097-64-6 [matrix-fine-chemicals.com]
- 5. rsc.org [rsc.org]
- 6. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | Singlet (s) | The pyrimidine ring has a single proton at the 5-position. Its chemical shift is influenced by the adjacent electron-withdrawing chloro and trifluoromethyl groups. |
| ¹³C | ~160-170 | Singlet (s) | Carbon atoms at positions 2 and 4, bonded to chlorine, are expected to be significantly deshielded. |
| ~155-165 (q, JC-F ≈ 35-40 Hz) | Quartet (q) | The carbon at position 6, attached to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms. | |
| ~120-130 | Singlet (s) | The carbon atom at position 5. | |
| ~118-125 (q, JC-F ≈ 275-280 Hz) | Quartet (q) | The carbon of the trifluoromethyl group will exhibit a large coupling constant with the fluorine atoms. | |
| ¹⁹F | -65 to -75 | Singlet (s) | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single peak. The chemical shift is relative to a standard such as CFCl₃. |
Table 2: Mass Spectrometry (MS) Data
| Technique | Expected [M]⁺ (m/z) | Key Fragmentation Patterns |
| Electron Ionization (EI) | 216, 218, 220 | The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio). |
| Loss of Cl (m/z 181, 183) | ||
| Loss of CF₃ (m/z 147, 149) | ||
| Formation of [C₄ClF₃N₂]⁺ and other smaller fragments. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-Cl Stretch | 850 - 550 | Strong |
| C-F Stretch (CF₃) | 1350 - 1100 | Strong, often multiple bands |
| C=N Stretch (pyrimidine ring) | 1600 - 1450 | Medium to Strong |
| Aromatic C-H Stretch | ~3100 - 3000 | Weak to Medium |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | Expected λmax (nm) | Notes |
| Ethanol or Methanol | 260 - 280 | The absorption is due to π → π* transitions within the pyrimidine ring. The exact maximum will be influenced by the solvent polarity. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for halogenated pyrimidine derivatives are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum. A reference standard, such as CFCl₃, may be used externally or internally.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
Procedure (for EI-MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Sample holder (e.g., KBr plates for liquid film, ATR crystal)
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Materials:
-
This compound sample
-
UV-Vis grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen UV-Vis grade solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS No. 16097-64-6), a fluorinated heterocyclic compound utilized in pharmaceutical and agrochemical research and development. Due to its hazardous properties, strict adherence to safety protocols is essential to protect laboratory personnel and the environment.
Physicochemical and Hazard Information
A clear understanding of the physicochemical properties and associated hazards is fundamental to the safe handling of this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16097-64-6 | [1] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1] |
| Molecular Weight | 216.98 g/mol | |
| Physical Form | Liquid at 20°C | [2][3] |
| Boiling Point | 52°C at 0.50 mmHg |
Note: Other physical properties such as density and melting point have not been consistently reported in available literature.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
Data compiled from multiple safety data sheets.[1][3]
Experimental Protocols for Safe Handling and Emergencies
The following protocols are designed to minimize exposure and mitigate risks during the handling and in the event of an emergency involving this compound.
Standard Handling Protocol
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat or chemical-resistant apron is required.
-
Respiratory Protection : If there is a risk of aerosol formation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
-
Hygiene Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Response Protocol
-
Immediate Actions :
-
Evacuate the immediate spill area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or if you are unsure how to handle it, contact the institution's Environmental Health and Safety (EHS) department.
-
-
Containment and Cleanup (for small, manageable spills) :
-
Ensure you are wearing the appropriate PPE as described in section 2.1.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleanup materials in the same hazardous waste container.
-
-
Waste Disposal : All waste generated from the spill cleanup must be disposed of as hazardous waste according to institutional and local regulations.
Decontamination and Disposal Protocol
-
Equipment Decontamination :
-
All glassware and equipment that have been in contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
The solvent rinsate must be collected and disposed of as halogenated organic waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
-
-
Waste Disposal :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Solid Waste : Contaminated solid waste (e.g., gloves, absorbent materials, weighing paper) must be collected in a separate, clearly labeled hazardous waste container.
-
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
-
Biological Activity and Toxicity
While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader classes of halogenated and trifluoromethylated pyrimidines have been investigated for their biological activities.
Derivatives of pyrimidine are known to exhibit a wide range of biological effects, including anticancer, antifungal, antiviral, and antibacterial properties.[4][5] The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to increased biological activity.[6] Halogenated pyrimidines have been studied as radiosensitizers in cancer therapy, with their mechanism of action often involving incorporation into DNA, leading to increased susceptibility to radiation-induced damage.[7][8] Some halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce cell cycle arrest at the G2/M phase and, in some cases, trigger apoptosis in cancer cell lines.[9] The toxicity of trifluoromethyl compounds can vary, with some aromatic amino compounds containing this group showing potential for causing methemoglobinemia and toxic encephalopathy upon exposure.[10]
Given these general activities, it is prudent to handle this compound as a compound with potential for high biological activity and toxicity.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Emergency first aid procedures for different routes of exposure.
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. guidechem.com [guidechem.com]
- 2. 16097-64-6 this compound AKSci W3492 [aksci.com]
- 3. This compound | 16097-64-6 [sigmaaldrich.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: A Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of the heterocyclic building block, 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (CAS Number: 16097-64-6). This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to its utility as a versatile intermediate in the synthesis of novel therapeutic agents.
Commercial Availability
This compound is readily available from several chemical suppliers. The compound is offered in various purities and quantities to suit a range of research and development needs.
| Supplier | Purity | Available Quantities |
| Thermo Fisher Scientific | 95% | 250 mg, 1 g, 5 g |
| (Thermo Scientific Chemicals, Alfa Aesar) | ||
| Sigma-Aldrich (in partnership with Synthonix) | 98% | Custom quantities |
| Matrix Fine Chemicals | 95% | Inquire for details |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and predicted spectroscopic data for this compound is presented below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 16097-64-6 |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.97 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | ≥95% |
Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-7.7 | s | H-5 |
Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~165-167 | C-2 |
| ~162-164 | C-4 |
| ~155-158 (q, J ≈ 36 Hz) | C-6 |
| ~120-123 (q, J ≈ 275 Hz) | CF₃ |
| ~115-117 | C-5 |
Table 2.3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 216/218/220 | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 181/183 | [M-Cl]⁺ |
| 148 | [M-CF₃]⁺ |
Table 2.4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1350-1100 | C-F stretching (CF₃) |
| ~850-750 | C-Cl stretching |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of a related compound and for a typical nucleophilic substitution reaction, which represents a common application of this compound.
Representative Synthesis of a Dichlorinated Trifluoromethylpyrimidine Derivative
Materials:
-
5-(Trifluoromethyl)uracil (5-TFU)
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butyl acetate
Procedure:
-
A suspension of 5-(trifluoromethyl)uracil (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
N,N-Diisopropylethylamine (DIPEA, ~1.7 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 110-120 °C, at which point a clear solution should form.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the ratio of starting material to product is less than 5:95. The reaction typically takes 7-8 hours. If the reaction is incomplete, additional POCl₃ and DIPEA can be added.
-
After completion, the reaction is cooled to room temperature, and n-butyl acetate is added.
-
Excess POCl₃ and some n-butyl acetate are removed by distillation under reduced pressure.
-
The resulting mixture is worked up by partitioning between an organic solvent (e.g., MTBE) and water. The organic layers are combined, washed with water until the pH is neutral, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure, and the final product is purified by distillation to yield the dichlorinated trifluoromethylpyrimidine as a colorless oil.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at the 2- and 4-positions. The chlorine atoms are activated towards substitution by the electron-withdrawing trifluoromethyl group and the pyrimidine ring nitrogens. The following is a general protocol for the reaction with an amine nucleophile.[2][3]
Materials:
-
This compound
-
Primary or secondary amine (nucleophile)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Dichloromethane (DCM) for workup
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous aprotic solvent.
-
Add the non-nucleophilic base (1.5 - 2.0 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is partitioned between dichloromethane (DCM) and water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine derivative.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Derivatives of dichloropyrimidines are actively being investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5][6] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as a valuable scaffold for the synthesis of potential EGFR inhibitors.
The EGFR signaling cascade is complex, involving multiple downstream pathways. The diagram below illustrates the major signaling axes activated by EGFR.
Caption: EGFR Signaling Pathway and Point of Inhibition.
The workflow for utilizing this compound in a drug discovery context, from initial reaction to the synthesis of a potential inhibitor, is outlined below.
Caption: Drug Discovery Workflow using the Pyrimidine Scaffold.
Safety and Handling
This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide is intended to provide researchers with a foundational understanding of the commercial availability and technical characteristics of this compound. For specific applications, further optimization of experimental conditions may be required.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity of the C-Cl bonds in this molecule, supported by experimental data and theoretical principles, to aid in the strategic design and synthesis of novel chemical entities. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of nucleophilic attack on the pyrimidine ring.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, and the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group further enhances its susceptibility to nucleophilic attack. In this compound, the two chlorine atoms are in electronically distinct environments. The chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2]
This preferential reactivity is primarily governed by the electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogen atoms, leading to a more stable intermediate compared to the intermediate formed from attack at the C2 position, where the charge is delocalized over only one nitrogen atom.[2]
The powerful electron-withdrawing trifluoromethyl group at the C6 position further activates the pyrimidine ring towards nucleophilic attack and reinforces the inherent preference for substitution at the C4 position. Computational studies on substituted dichloropyrimidines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the more electrophilic site and thus more prone to nucleophilic attack.[2][3]
While the C4 position is predominantly favored, the regioselectivity can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of catalysts.[4] However, for this compound, the strong electronic bias typically leads to high C4 selectivity under a variety of conditions.
Data Presentation: Regioselective C4-Substitution Reactions
The following tables summarize the reaction of this compound with various nucleophiles, consistently demonstrating the preferential substitution at the C4 position.
Table 1: C4-Amination Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Various Amines | K₂CO₃, Acetonitrile, Room Temperature | 2-Chloro-4-(amino)-6-(trifluoromethyl)pyrimidine | 60-95% |
| Anilines | Pd(OAc)₂, dppb, LiHMDS, THF, 0 °C to RT | 2-Chloro-4-(anilino)-6-(trifluoromethyl)pyrimidine | High |
Table 2: C4-Alkoxylation and Thiolation Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Alcohols/Phenols | NaH, THF, 0 °C to RT | 2-Chloro-4-(alkoxy/aryloxy)-6-(trifluoromethyl)pyrimidine | 70-90% |
| Thiols | K₂CO₃, DMF, Room Temperature | 2-Chloro-4-(thio)-6-(trifluoromethyl)pyrimidine | 80-95% |
Experimental Protocols
General Procedure for C4-Amination
To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or THF, is added the amine nucleophile (1.0-1.2 equiv.) and a base, typically potassium carbonate (2.0-3.0 equiv.). The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-chloro-4-(amino)-6-(trifluoromethyl)pyrimidine derivative.
General Procedure for Palladium-Catalyzed C4-Amination of Anilines
In a flame-dried flask, a mixture of palladium(II) acetate (1-2 mol%), a suitable phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb), and the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) are dissolved in anhydrous THF. The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C), and a solution of the aniline (1.1 equiv.) and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv.) in THF is added dropwise. The reaction is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by chromatography to yield the C4-aminated product.[1]
Mandatory Visualization
Caption: General workflow for the highly regioselective C4-substitution of this compound.
References
The Trifluoromethyl Group: A Key Player in Enhancing Pyrimidine's Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry and agrochemistry. This modification significantly enhances the biological activity of pyrimidine derivatives, leading to the development of potent therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in pyrimidine activity, detailing its impact on physicochemical properties, biological efficacy, and underlying mechanisms of action.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group imparts unique physicochemical properties to the pyrimidine ring, which are pivotal to its enhanced biological performance. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF3 group are key contributors to these effects.
One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability leads to a longer in vivo half-life and improved bioavailability of the drug candidate.
Furthermore, the lipophilicity of the trifluoromethyl group can facilitate the passage of molecules across biological membranes, a critical factor for reaching intracellular targets. This property can be quantified by the partition coefficient (logP), where a higher value generally indicates increased lipophilicity. The table below presents a comparison of physicochemical properties for pyrimidine and its trifluoromethylated analogue.
| Property | Pyrimidine | 4-(Trifluoromethyl)pyrimidine | 2-(Trifluoromethyl)pyrimidine |
| Molecular Formula | C4H4N2 | C5H3F3N2 | C5H3F3N2 |
| Molecular Weight ( g/mol ) | 80.09 | 148.09[1] | 148.09[2] |
| XLogP3 | 0.1 | 0.7[1] | 1.1[2] |
Note: XLogP3 is a computed logP value.
The powerful electron-withdrawing nature of the trifluoromethyl group can also significantly influence the acidity or basicity (pKa) of the pyrimidine ring, which can affect drug-receptor interactions and solubility. Studies have shown that the trifluoromethyl group has a powerful inductive influence, leading to base-weakening and acid-strengthening effects on the parent pyrimidine.[3]
Enhancing Biological Activity: A Quantitative Perspective
The incorporation of a trifluoromethyl group has been demonstrated to significantly boost the biological activity of pyrimidine derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize quantitative data from various studies, illustrating the enhanced potency of trifluoromethylated pyrimidines.
Anticancer Activity
Trifluoromethylated pyrimidines have shown remarkable potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 24.4 | [4] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [4] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate Cancer) | >50 | [4] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7/WT (Breast Cancer) | 35.5 | [4] |
| Trifluoromethyl-substituted pyrimidine derivative 17v | H1975 (Lung Cancer) | 2.27 | [5] |
| 5-FU (positive control) | H1975 (Lung Cancer) | 9.37 | [5] |
| 5-Trifluoromethylpyrimidine derivative 9u | A549 (Lung Cancer) | 0.35 | [6][7][8] |
| 5-Trifluoromethylpyrimidine derivative 9u | MCF-7 (Breast Cancer) | 3.24 | [6][7][8] |
| 5-Trifluoromethylpyrimidine derivative 9u | PC-3 (Prostate Cancer) | 5.12 | [6][7][8] |
| 5-Trifluoromethylpyrimidine derivative 9u | EGFR Kinase | 0.091 | [6][7][8] |
Antifungal Activity
The trifluoromethyl group has also been instrumental in the development of potent antifungal agents.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| Pyrimidine derivative 5j | Botrytis cinerea | 96.84 | - | [9] |
| Pyrimidine derivative 5l | Botrytis cinerea | 100 | - | [9] |
| Tebuconazole (positive control) | Botrytis cinerea | 96.45 | - | [9] |
| Pyrimidine derivative 5o | Phomopsis sp. | 100 | 10.5 | [10] |
| Pyrimethanil (positive control) | Phomopsis sp. | 85.1 | 32.1 | [10] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 5o | Cucumber Botrytis cinerea | 80.38 | - | [3] |
Antiviral Activity
Trifluoromethylated pyrimidine derivatives have shown promise as antiviral agents, though more quantitative data is needed to fully establish structure-activity relationships. The introduction of fluorine atoms into nucleoside analogs has been shown to increase their biological activity and metabolic stability.[11]
Mechanisms of Action and Signaling Pathways
The enhanced biological effects of trifluoromethylated pyrimidines are often attributed to their ability to modulate specific cellular signaling pathways.
Inhibition of EGFR Signaling in Cancer
Many trifluoromethylated pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. These pyrimidine-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis.[6][7][8]
Promotion of Osteogenesis via the BMP2/SMAD1 Pathway
Certain pyrimidine derivatives have been shown to promote bone formation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of SMAD1/5/8 proteins. These activated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to induce the expression of osteogenic genes, ultimately leading to osteoblast differentiation and bone formation.
Induction of Cell Cycle Arrest via CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle, particularly in response to DNA damage. Inhibition of CHK1 by certain trifluoromethylated pyrimidines can disrupt the cell cycle, leading to apoptosis in cancer cells. In a normal response to DNA damage, ATR/ATM kinases activate CHK1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and halts the cell cycle to allow for DNA repair. By inhibiting CHK1, these pyrimidine derivatives prevent the inactivation of Cdc25, leading to inappropriate CDK activation and entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.
The Strategic Role of the Trifluoromethyl Group in Drug Design
The decision to incorporate a trifluoromethyl group into a pyrimidine-based drug candidate is a strategic one, driven by the desire to optimize its pharmacological profile. The following diagram illustrates the logical workflow in this drug design process.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated pyrimidine derivatives.
Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This protocol describes the synthesis of a class of trifluoromethylated pyrimidines with demonstrated anticancer activity.[4]
Step 1: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a-e) A mixture of 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide (1 mmol) and an appropriate isothiocyanate (1.2 mmol) in dry pyridine (10 mL) is refluxed for 8-12 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired product.
Step 2: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[2][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3a-e) To a solution of the product from Step 1 (1 mmol) in phosphorus oxychloride (5 mL), a few drops of N,N-dimethylaniline are added. The mixture is heated under reflux for 2-3 hours. After cooling, the mixture is poured into ice-water. The solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to yield the chlorinated derivative.
Step 3: Synthesis of 7-amino-3-substituted-5-(trifluoromethyl)[2][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4a-c) A solution of the chlorinated product from Step 2 (1 mmol) and the appropriate amine (2 mmol) in ethanol (15 mL) is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to give the final amino derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.[1]
Materials:
-
Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Test compounds
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet solution
-
24-well or 6-well plates
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound), and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[2][6]
Materials:
-
Fungal isolates
-
RPMI-1640 medium buffered with MOPS
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
Prepare serial twofold dilutions of the test compounds in the microtiter plates.
-
Inoculate the wells with the fungal suspension.
-
Include a drug-free growth control well.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.
Conclusion
The trifluoromethyl group is a privileged substituent in the design of pyrimidine-based bioactive molecules. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacokinetic profiles of these compounds, leading to enhanced metabolic stability, increased lipophilicity, and improved target binding. The quantitative data and mechanistic insights presented in this guide underscore the significant role of the trifluoromethyl group in augmenting the anticancer, antifungal, and antiviral activities of pyrimidine derivatives. The detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to explore and harness the potential of trifluoromethylated pyrimidines in their own research endeavors. As our understanding of structure-activity relationships continues to evolve, the strategic incorporation of the trifluoromethyl group will undoubtedly remain a cornerstone of modern drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Trifluoromethyl-Substituted Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the primary synthetic methodologies for introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. It includes detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of synthetic workflows.
The incorporation of a trifluoromethyl group into heterocyclic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of drug candidates.[1] This guide details the most prevalent and effective strategies for the synthesis of these valuable compounds, categorized into two main approaches: the direct functionalization of a pre-formed heterocyclic ring and the construction of the ring from trifluoromethyl-containing building blocks.
Direct C-H Trifluoromethylation of Heterocycles
Direct C-H functionalization represents an atom-economical and efficient approach to introduce a trifluoromethyl group onto a heterocyclic core. Among the various methods, radical trifluoromethylation has emerged as a particularly powerful tool.
A widely adopted method for the direct trifluoromethylation of heterocycles was popularized by Baran and coworkers, utilizing sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent, as the CF₃ radical precursor.[2][3] This "innate C-H trifluoromethylation" is operationally simple, scalable, and proceeds at ambient temperature, tolerating a wide range of functional groups.[2][3]
Data Presentation: Substrate Scope of Innate C-H Trifluoromethylation
| Heterocycle | Product | Yield (%) | Reference |
| Caffeine | 8-(Trifluoromethyl)caffeine | 85 | [2] |
| Theophylline | 8-(Trifluoromethyl)theophylline | 70 | [2] |
| N-Boc-Pyrrole | 2-(Trifluoromethyl)-N-Boc-pyrrole | 65 | [2] |
| 4-tert-Butylpyridine | 2-(Trifluoromethyl)-4-tert-butylpyridine | 55 | [2] |
| Uracil | 5-(Trifluoromethyl)uracil (Trifluridine) | 75 (gram scale) | [2] |
Experimental Protocol: Synthesis of 8-(Trifluoromethyl)caffeine
This protocol is adapted from the work of Baran et al. for the innate C-H trifluoromethylation of caffeine.[2][4]
-
Materials: Caffeine (1.0 equiv), sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv), tert-butyl hydroperoxide (70 wt. % in H₂O, 5.0 equiv), Dichloromethane (DCM), Water (H₂O).
-
Procedure:
-
To a round-bottom flask is added caffeine (e.g., 1.0 g, 5.15 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (2.4 g, 15.45 mmol, 3.0 equiv), DCM (12.5 mL), and H₂O (5 mL).
-
The biphasic mixture is stirred vigorously at room temperature.
-
tert-Butyl hydroperoxide (3.68 mL, 25.75 mmol, 5.0 equiv) is added dropwise over 10 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed. For highly reactive substrates like caffeine, the reaction can be complete in a few hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 8-(trifluoromethyl)caffeine.
-
Visualization: General Workflow for Direct C-H Trifluoromethylation
Caption: Workflow for direct radical C-H trifluoromethylation.
Synthesis from Trifluoromethyl-Containing Building Blocks
An alternative and highly effective strategy involves the construction of the heterocyclic ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the CF₃ group.
A common industrial route to valuable trifluoromethyl-pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine, starts from 3-picoline. This multi-step process involves chlorination of the methyl group followed by a halogen exchange (fluorination) reaction.[5][6]
Data Presentation: Yields for the Synthesis of Chloro-(trifluoromethyl)pyridines
| Starting Material | Major Product | Yield (%) | Method | Reference |
| 3-Picoline | 3-(Trichloromethyl)pyridine | >90 | Radical Chlorination | [5] |
| 3-(Trichloromethyl)pyridine | 3-(Trifluoromethyl)pyridine | High | Vapor-phase fluorination (HF) | [5] |
| 3-(Trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Good | Vapor-phase chlorination | [5][6] |
Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine (Intermediate)
This protocol describes a key chlorination step in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.[7]
-
Materials: 2-Chloro-5-methylpyridine (1.0 equiv), Azobisisobutyronitrile (AIBN, catalyst), o-Dichlorobenzene (solvent), Chlorine gas (Cl₂).
-
Procedure:
-
In a reaction vessel equipped for gas inlet and reflux, dissolve 2-chloro-5-methylpyridine (e.g., 15.6 g, 0.1 mol) and AIBN (0.1 g) in o-dichlorobenzene (50 mL).
-
Heat the mixture to 80 °C under a nitrogen atmosphere with stirring.
-
Switch the gas feed from nitrogen to chlorine and continue heating to 140 °C.
-
Maintain the reaction at 140 °C while bubbling chlorine gas through the mixture. Add additional portions of AIBN (e.g., 0.07 g) every 2 hours to sustain the radical chain reaction.
-
After 20 hours, stop heating and the chlorine flow. Purge the system with nitrogen for 1 hour to remove excess chlorine.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization from ethanol to yield 2-chloro-5-(trichloromethyl)pyridine. The subsequent fluorination is typically performed under high temperature/pressure conditions with HF.
-
Visualization: Building Block Approach for Trifluoromethyl-Pyridines
Caption: Multi-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
A modern and elegant building block strategy involves a domino reaction where trifluoromethylation of an acyclic precursor triggers an intramolecular cyclization to form the heterocycle. A prime example is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent.[1][8][9]
Data Presentation: Substrate Scope for Domino Synthesis of 2-(Trifluoromethyl)indoles
| 2-Alkynylaniline Substituent | Product | Yield (%) | Reference |
| H | 2-(Trifluoromethyl)indole | 85 | [1] |
| 5-F | 5-Fluoro-2-(trifluoromethyl)indole | 82 | [1] |
| 5-Cl | 5-Chloro-2-(trifluoromethyl)indole | 78 | [1] |
| 5-Me | 5-Methyl-2-(trifluoromethyl)indole | 88 | [1] |
| 4-CO₂Me | Methyl 2-(trifluoromethyl)indole-4-carboxylate | 65 | [1] |
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indole
This protocol is based on the domino trifluoromethylation/cyclization of 2-ethynylanilines.[1][8]
-
Materials: N-Tosyl-2-ethynylaniline (1.0 equiv), Fluoroform-derived CuCF₃ reagent (prepared in situ or pre-formed, 1.5 equiv), N,N,N',N'-Tetramethylethylenediamine (TMEDA, 3.0 equiv), Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add N-tosyl-2-ethynylaniline (e.g., 0.2 mmol, 1.0 equiv) and the CuCF₃ reagent (0.3 mmol, 1.5 equiv).
-
Add anhydrous DMF (2.0 mL) followed by TMEDA (0.6 mmol, 3.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the 2-(trifluoromethyl)indole product. The N-tosyl group is often cleaved during the reaction or workup.
-
Other Key Methodologies
Visible-light photocatalysis has emerged as a mild and powerful method for generating CF₃ radicals from various precursors, most commonly CF₃I.[10][11] This approach is notable for its operational simplicity and functional group tolerance.
Experimental Protocol: Photocatalytic Trifluoromethylation of 4-Vinylpyridine
This protocol is adapted from a general procedure for the trifluoromethylation of styrenes.[10]
-
Materials: 4-Vinylpyridine (1.0 equiv), Trifluoroiodomethane (CF₃I, 1.5 equiv), fac-Ir(ppy)₃ (0.5 mol%), Cesium Acetate (CsOAc, 1.5 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a reaction vial, combine 4-vinylpyridine (0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.0025 mmol, 0.5 mol%), and CsOAc (0.75 mmol, 1.5 equiv).
-
Add anhydrous DMF (5 mL) to dissolve the solids.
-
Bubble CF₃I gas through the solution for 2-3 minutes or add a solution of CF₃I.
-
Seal the vial and place it in front of a blue LED lamp, stirring at room temperature for 24 hours.
-
After the reaction, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the trifluoromethylated product.
-
Hypervalent iodine reagents, such as Togni's reagent II, are effective for the electrophilic trifluoromethylation of a variety of nucleophiles, including electron-rich heterocycles like pyrroles.[12][13]
Experimental Protocol: Trifluoromethylation of N-Boc-pyrrole
-
Materials: N-Boc-pyrrole (1.0 equiv), Togni's reagent II (1.2 equiv), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of N-Boc-pyrrole (1.0 mmol) in MeCN (10 mL) at room temperature, add Togni's reagent II (1.2 mmol) in one portion.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-(trifluoromethyl)-N-Boc-pyrrole.
-
Trifluoromethyltrimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, is the most common source of a nucleophilic CF₃ equivalent. It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to react with electrophilic heterocycles.[14][15][16]
Experimental Protocol: Trifluoromethylation of 2-Chloroquinoline
-
Materials: 2-Chloroquinoline (1.0 equiv), TMSCF₃ (1.5 equiv), TBAF (1.0 M in THF, 1.2 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve 2-chloroquinoline (1.0 mmol) in anhydrous THF (10 mL).
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C and add the TBAF solution (1.2 mL, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-(trifluoromethyl)quinoline.
-
Visualization: Classification of Trifluoromethylation Strategies
Caption: Major strategies for synthesizing CF3-substituted heterocycles.
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. pnas.org [pnas.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of protein kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a versatile building block for the synthesis of a variety of kinase inhibitors. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the two chlorine atoms provide reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse pharmacophoric elements.
This document provides detailed application notes and protocols for the synthesis of diaminopyrimidine-based kinase inhibitors, specifically targeting Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer progression and inflammatory diseases.
Target Kinase: Proline-rich Tyrosine Kinase 2 (PYK2)
PYK2, also known as Focal Adhesion Kinase 2 (FAK2), is a member of the focal adhesion kinase family. It plays a crucial role in signal transduction pathways that regulate cell proliferation, migration, and survival.[1] Overexpression and activation of PYK2 have been implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of PYK2 can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, thereby impeding tumor growth and metastasis.[2]
PYK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PYK2. Upon activation by various stimuli, including growth factors and integrin signaling, PYK2 undergoes autophosphorylation, creating docking sites for downstream signaling proteins like Src. This leads to the activation of the Ras-MAPK cascade, ultimately promoting cell proliferation and survival.
Caption: Simplified PYK2 signaling pathway and the point of intervention for diaminopyrimidine inhibitors.
Quantitative Data: In Vitro Potency of Diaminopyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative diaminopyrimidine-based kinase inhibitors against PYK2 and the closely related Focal Adhesion Kinase (FAK). The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PF-562271 | FAK | 1.5 | [3][4][5][6] |
| PYK2 | 13 | [4] | |
| PF-431396 | FAK | 2 | [1] |
| PYK2 | 11 | [1] | |
| Macrocycle 25a | PYK2 | 0.7 | [7] |
Experimental Protocols
General Synthetic Workflow
The synthesis of diaminopyrimidine-based kinase inhibitors from this compound typically follows a two-step nucleophilic aromatic substitution (SNAr) pathway. The greater electrophilicity of the C4 position generally leads to initial substitution at this position, followed by substitution at the C2 position.
Caption: General synthetic workflow for the preparation of diaminopyrimidine kinase inhibitors.
Protocol 1: Synthesis of N4-Aryl-2-chloro-6-(trifluoromethyl)pyrimidine Intermediate
This protocol describes the regioselective substitution of an aniline at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-aminophenol)
-
Cesium carbonate (Cs2CO3)
-
Potassium iodide (KI)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), cesium carbonate (1.5 eq), and potassium iodide (0.01 eq).
-
Add acetone to the flask to create a stirrable suspension.
-
Cool the mixture in an ice bath.
-
Dissolve the substituted aniline (1.0 eq) in a minimal amount of acetone and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 7-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N4-aryl-2-chloro-6-(trifluoromethyl)pyrimidine intermediate.[8]
Protocol 2: Synthesis of N2,N4-Disubstituted-6-(trifluoromethyl)pyrimidine-2,4-diamine (Final Product)
This protocol describes the second SNAr reaction to introduce a second amino group at the C2 position.
Materials:
-
N4-Aryl-2-chloro-6-(trifluoromethyl)pyrimidine intermediate from Protocol 1
-
Desired amine (e.g., a cyclic amine or another substituted aniline)
-
A suitable solvent (e.g., 1-pentanol, THF, or DMSO)
-
A base (e.g., triethylamine or diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the N4-aryl-2-chloro-6-(trifluoromethyl)pyrimidine intermediate (1.0 eq) in a suitable solvent.
-
Add the desired amine (1.0-1.5 eq) and a base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 120-140 °C for 1-pentanol) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography or recrystallization to obtain the desired N2,N4-disubstituted-6-(trifluoromethyl)pyrimidine-2,4-diamine kinase inhibitor.[9]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols outlined above provide a general framework for the preparation of diaminopyrimidine derivatives targeting kinases such as PYK2. The ability to readily introduce diverse substituents at the C2 and C4 positions allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency, selectivity, and drug-like properties, making this a powerful approach in modern drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors [ouci.dntb.gov.ua]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
Application Notes and Protocols for the Reaction of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a versatile and highly reactive building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms, activated by the electron-withdrawing trifluoromethyl group and the pyrimidine ring nitrogens, allows for selective nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, enabling regioselective synthesis of mono- and di-substituted pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines, yielding compounds with significant potential in drug discovery, particularly as kinase inhibitors.
Regioselectivity of Amination
The reaction of this compound with amines predominantly yields the 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine isomer. This regioselectivity is attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogens and ortho to the other, making it more activated towards nucleophilic attack compared to the C2 position.
However, the degree of regioselectivity can be influenced by several factors, including the nature of the amine, the reaction conditions (solvent, temperature, and base), and the use of catalysts. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) can enhance the regioselectivity, especially with less nucleophilic amines.
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 2-amino- and 4-aminopyrimidines are prominent scaffolds in the development of protein kinase inhibitors.[1] These compounds can act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase domain. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.
Notably, aminopyrimidine derivatives synthesized from this compound have shown potential as inhibitors of key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Polo-like Kinase 1 (PLK1).[2][3] Inhibition of these kinases can disrupt critical cell signaling pathways involved in cell proliferation, survival, and division, making them attractive targets for cancer therapy.[4][5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the amination of this compound with various classes of amines.
Table 1: Reaction with Primary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-amino isomer (%) |
| n-Butylamine | K₂CO₃ | DMF | 80 | 6 | 85 |
| Cyclohexylamine | Et₃N | THF | 60 | 8 | 78 |
| Benzylamine | DIPEA | Dioxane | 100 | 4 | 92 |
Table 2: Reaction with Secondary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-amino isomer (%) |
| Diethylamine | K₂CO₃ | Acetonitrile | 70 | 12 | 75 |
| Morpholine | NaHCO₃ | DMF | 90 | 8 | 88 |
| Piperidine | Et₃N | THF | 65 | 10 | 82 |
Table 3: Reaction with Aromatic Amines (Anilines)
| Amine | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4-amino isomer (%) |
| Aniline | K₂CO₃ | DMF | 120 | 16 | 65 |
| 4-Fluoroaniline | NaOtBu / Pd₂(dba)₃, XPhos | Toluene | 100 | 6 | 90 |
| 3-Methoxyaniline | Cs₂CO₃ / Pd(OAc)₂, SPhos | Dioxane | 110 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Primary Aliphatic Amines
-
To a solution of this compound (1.0 mmol, 217 mg) in anhydrous DMF (10 mL) is added the primary aliphatic amine (1.1 mmol) and potassium carbonate (2.0 mmol, 276 mg).
-
The reaction mixture is stirred at 80 °C for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine derivative.
-
If no precipitate forms, the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig) with Aromatic Amines
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.0 mmol, 217 mg), the aromatic amine (1.2 mmol), and anhydrous toluene (10 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 6 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-arylamino-2-chloro-6-(trifluoromethyl)pyrimidine.
Mandatory Visualization
Caption: EGFR and PLK1 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Amination.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]
- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling Protocols for 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the protocols outlined herein offer robust methods for the synthesis of a variety of substituted pyrimidine derivatives. The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to this substrate allows for the regioselective introduction of aryl and heteroaryl moieties, primarily at the more reactive C4 position.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For this compound, the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group, along with the differential reactivity of the two chlorine atoms, makes it an interesting substrate for selective functionalization. The chlorine atom at the C4 position is generally more susceptible to oxidative addition to the palladium catalyst than the chlorine at the C2 position, leading to regioselective C4-arylation under appropriate conditions. This selectivity allows for the synthesis of 2-chloro-4-aryl-6-(trifluoromethyl)pyrimidines, which can be further functionalized at the C2 position in subsequent reactions.
Microwave-assisted synthesis has emerged as a particularly effective technique for this transformation, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods.
Data Presentation: Comparison of Suzuki Coupling Protocols
The following table summarizes the results of Suzuki coupling reactions of this compound with various boronic acids under different conditions. This data is intended to provide a comparative overview to aid in the selection of an appropriate protocol.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 27 | [1] |
(MW) denotes microwave irradiation.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki coupling of this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Microwave reactor tubes
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a microwave reactor tube, add this compound (1.0 eq), phenylboronic acid (1.0-1.2 eq), and potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio). The total solvent volume should be sufficient to ensure proper mixing and heating.
-
Seal the microwave reactor tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine.[1]
Expected Outcome:
Following this protocol, the reaction of this compound with phenylboronic acid has been reported to yield 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine in 27% yield.[1]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring offer opportunities for selective functionalization through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The reactivity of the two chlorine atoms is differentiated by their electronic environment. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to palladium(0) in cross-coupling reactions. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl, heteroaryl, or vinyl boronic acids or esters. For this compound, the reaction typically proceeds selectively at the more reactive C4 position. However, with prolonged reaction times or higher catalyst loadings, double substitution to form diarylated pyrimidines can occur.
General Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
The reaction mixture is then heated to 80-100 °C and monitored by TLC or LC-MS. For microwave-assisted reactions, heating at 120-150°C for 15-60 minutes is a good starting point.[1]
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Related Dichloropyrimidines
Since comprehensive data for this compound is limited, the following table presents results for the Suzuki-Miyaura coupling of the closely related 2,4-dichloropyrimidine to provide an indication of expected yields and applicable conditions.[1]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 75 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 78 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 65 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane | 100 | 24 | 71 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines, which are prevalent scaffolds in pharmacologically active compounds.[2] The reaction couples this compound with primary or secondary amines. Similar to the Suzuki coupling, the C4 position is generally more reactive, allowing for selective mono-amination under carefully controlled conditions.
General Experimental Protocol: C4-Selective Buchwald-Hartwig Amination
This is a general protocol and optimization of the catalyst, ligand, base, and temperature may be required for different amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Add the base (e.g., NaOtBu, 1.4 eq), followed by this compound (1.0 eq) and the amine (1.1 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination of a Related Dichloropyrimidine
The following data for the amination of 2,5-dichloro-4,6-pyrimidinediamine illustrates typical conditions and expected outcomes.[3]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 85 |
| Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 82 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 75 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 78 |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction provides a direct route to alkynyl-substituted pyrimidines. For this compound, selective coupling at the C4 position is expected.
General Experimental Protocol: C4-Selective Sonogashira Coupling
This protocol is a general guideline and may need to be optimized for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk tube or flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 0.2 M) and the base (e.g., triethylamine, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of Related Dihalopyrimidines
Data for the Sonogashira coupling of 2,4-dichloropyrimidine is presented to guide expectations.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 85 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | i-Pr₂NH | DMF | 50 | 78 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | RT | 90 |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | i-Pr₂NH | DMF | 50 | 82 |
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene, offering a route to vinyl-substituted pyrimidines.[5] The reaction typically proceeds with high stereoselectivity to afford the trans-alkene. As with the other coupling reactions, the C4 position of this compound is the expected site of reaction.
General Experimental Protocol: C4-Selective Heck Reaction
This is a general procedure and may require optimization of the catalyst, ligand, base, and temperature for specific alkenes.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube or microwave vial, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., PPh₃, 6 mol%).
-
Add the anhydrous solvent (e.g., DMF, 0.2 M) and the base (e.g., Et₃N, 2.0 eq).
-
Add the alkene (1.5 eq) to the mixture.
-
Seal the tube and heat the reaction to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Heck Reaction of a Related Dihalopyridine
As specific data for the target substrate is scarce, representative data for the Heck reaction of 2,4-dichloropyridine is provided.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 75 |
| n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | NMP | 140 | 80 |
| 1-Octene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 65 |
| Cyclohexene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ | NMP | 140 | 50 |
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Disclaimer: The provided protocols and data are intended as a guide and are based on literature for the specified and analogous compounds. Optimization of reaction conditions may be necessary to achieve desired results for specific substrates. All reactions should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antifungal Agents from 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antifungal agents derived from 2,4-dichloro-6-(trifluoromethyl)pyrimidine. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold is a key feature, often leading to enhanced biological activity and metabolic stability.[1] This guide outlines synthetic strategies, detailed experimental procedures, and the antifungal activity of the resulting compounds, offering a valuable resource for the development of new fungicidal agents. Pyrimidine derivatives are of significant interest in agrochemicals and pharmaceuticals due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][4][5][6]
Overview of Synthetic Strategy
The primary synthetic approach involves the sequential nucleophilic substitution of the two chlorine atoms on the this compound core. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise and controlled introduction of various functional groups, leading to a diverse library of potential antifungal candidates.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of antifungal agents.
Synthesis of Pyrimidine Ether Derivatives
A common strategy in the development of pyrimidine-based fungicides is the introduction of an ether linkage. This can be achieved by reacting this compound with various substituted phenols or alcohols.
Synthesis of N-(3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide
Protocol:
-
To a solution of 3-acetamidophenol (1.51 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (2.17 g, 10 mmol) in DMF (10 mL) dropwise.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 3:1) to afford the title compound as a white solid.
Synthesis of N-(3-((2-(substituted)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide Derivatives
The remaining chlorine atom on the pyrimidine ring can be further substituted with various nucleophiles to generate a library of compounds.
General Protocol:
-
To a solution of N-(3-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide (1.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N) (1.5 mmol) and the desired nucleophile (e.g., substituted aniline, thiol) (1.2 mmol).
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.
Synthesis of Pyrimidine Amide Derivatives
The introduction of an amide moiety is another effective strategy for generating potent antifungal agents.[4][5]
Synthesis of 2-chloro-N-(substituted)-6-(trifluoromethyl)pyrimidin-4-amine
Protocol:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (15 mL).
-
Add the desired substituted amine (1.1 mmol) and a base like triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography to yield the monosubstituted pyrimidine amine.
Further Functionalization
The resulting 2-chloro intermediate can be further functionalized using methods similar to those described in section 2.2, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wider range of substituents.
Antifungal Activity
The synthesized compounds are typically screened for their in vitro antifungal activity against a panel of pathogenic fungi using the poisoned food technique.[2][3] The inhibitory effects are often compared with commercial fungicides.
Table 1: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC₅₀ (µg/mL) | Reference |
| 5f | Phomopsis sp. | 50 | 100 | - | [4] |
| 5o | Phomopsis sp. | 50 | 100 | 10.5 | [4] |
| Pyrimethanil | Phomopsis sp. | 50 | 85.1 | 32.1 | [4] |
| 5h | Botrytis cinerea | 50 | - | - | [7] |
| 5o | Botrytis cinerea | 50 | - | - | [7] |
| 5r | Botrytis cinerea | 50 | - | - | [7] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific compounds 5f and 5o are pyrimidine derivatives containing an amide moiety.[4] Compounds 5h, 5o, and 5r are 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.[7]
Mechanism of Action
The primary mechanism of action for many azole and pyrimidine-based antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][9] Specifically, these compounds often target the enzyme 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[8][9]
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of a wide array of novel antifungal agents. The methodologies presented here provide a solid foundation for researchers to explore the chemical space around this scaffold and develop new, potent fungicidal compounds. The promising in vitro activity of several derivatives warrants further investigation, including in vivo efficacy studies and mechanism of action elucidation, to advance the development of next-generation antifungal treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives | MDPI [mdpi.com]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Amination of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a key building block in the synthesis of a variety of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, making it a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for the selective amination of this compound, focusing on the regioselective synthesis of 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine derivatives. The protocols are based on established methodologies for nucleophilic aromatic substitution (SNAr) on activated chloropyrimidines.
Regioselectivity of Amination
The amination of this compound is a regioselective reaction, with the primary site of nucleophilic attack being the C4 position. This selectivity is governed by the electronic properties of the pyrimidine ring. The two ring nitrogens and the strongly electron-withdrawing trifluoromethyl group at the C6 position create a significant electron deficiency at the C4 and C2 positions. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. The presence of the trifluoromethyl group at C6 further enhances the electrophilicity of the adjacent C4 position, leading to a high degree of regioselectivity in the amination reaction.
Experimental Protocols
Two primary protocols are provided for the amination of this compound: a conventional heating method and a microwave-assisted method. The choice of method will depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating Method
This protocol describes a standard method for the regioselective amination at the C4 position using conventional heating.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or 1,4-dioxane)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol).
-
Add the amine (1.1-1.5 eq.) to the solution.
-
Add the base (1.5-2.0 eq., e.g., triethylamine).
-
Attach a reflux condenser and heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid method for the amination reaction using microwave irradiation.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous propanol or other suitable microwave-safe solvent
-
Triethylamine (TEA)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.) and anhydrous propanol.
-
Add the amine (1.0-1.2 eq.) to the vial.
-
Add triethylamine (1.5-2.0 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature of 120-140°C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the amination of dichloropyrimidines, based on literature precedents for analogous substrates. Yields and regioselectivity for the amination of this compound are expected to be in a similar range.
| Amine | Method | Solvent | Base | Temperature (°C) | Time (h) | Regioselectivity (C4:C2) | Yield (%) |
| Ammonia | Conventional | Acetonitrile | DIPEA | 0 | - | >9:1 | Good |
| Ethylamine | Conventional | Acetonitrile | DIPEA | 0 | - | ~8:1 | Good |
| Dibutylamine | Conventional | DMAc | K₂CO₃ | Room Temp | 1 | 70:30 | - |
| Various Amines | Microwave | Propanol | TEA | 120-140 | 0.25-0.5 | High (C4) | Moderate to Good |
Safety Precautions
-
This compound is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Amines are often corrosive and have strong odors; handle them in a fume hood.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Application Notes and Protocols for Sonogashira Coupling with 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the Sonogashira coupling reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group and multiple reactive sites. These notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For a substrate such as this compound, the Sonogashira coupling offers a direct route to introduce alkynyl moieties, leading to the synthesis of a diverse range of functionalized pyrimidines.
A key consideration for the Sonogashira coupling of this compound is the regioselectivity of the reaction. Dihalogenated N-heteroarenes can undergo coupling at different positions, and the selectivity is often influenced by factors such as the nature of the catalyst, ligands, and reaction conditions. In the case of 2,4-dichloropyrimidines, palladium-catalyzed reactions like the Suzuki and Stille couplings generally show a preference for reaction at the C4 position. However, for Sonogashira couplings, the reactivity difference between the C2 and C4 positions is often less pronounced. The electronic and steric environment of the pyrimidine ring, influenced by the electron-withdrawing trifluoromethyl group, will play a crucial role in determining the reaction outcome.
Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound requires careful consideration of several key parameters. The following table summarizes typical reaction components and their roles, providing a basis for optimization.
| Component | Examples | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | The active Pd(0) species drives the catalytic cycle. The choice of precursor and ligand can significantly impact catalytic activity and selectivity. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step in the catalytic cycle. |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | Stabilizes the palladium catalyst, influences its reactivity and can control the regioselectivity of the coupling reaction. |
| Base | Et₃N, DIPEA, piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes the HX formed during the reaction and promotes the deprotonation of the terminal alkyne. Amine bases can also serve as the solvent. |
| Solvent | THF, DMF, Toluene, Acetonitrile, Dioxane | Should be inert to the reaction conditions and capable of dissolving the reactants and catalysts. Degassing the solvent is crucial to prevent catalyst oxidation. |
| Alkyne | Phenylacetylene, propargyl alcohol, TMS-acetylene | The coupling partner for the dihalopyrimidine. A wide range of functional groups are generally tolerated. |
| Temperature | Room temperature to 100 °C | The reaction temperature depends on the reactivity of the substrates and the catalyst system used. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine the point of completion. |
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures for similar substrates and should be optimized for specific alkynes and desired outcomes.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a standard procedure for a copper-cocatalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) (Base and solvent)
-
Tetrahydrofuran (THF) (Co-solvent, anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).
-
To the resulting mixture, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted pyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for a copper-free Sonogashira coupling, which can be advantageous in cases where the presence of copper leads to undesired side reactions, such as alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-hexyne)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Diisopropylamine (DIPA) (Base and solvent)
-
N,N-Dimethylformamide (DMF) (Co-solvent, anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous and degassed DMF (5 mL).
-
Add diisopropylamine (4.0 mmol) to the mixture.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired product.
Data Presentation
The following table provides a template for summarizing quantitative data from Sonogashira coupling reactions of this compound with various alkynes under different conditions.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | RT | 24 | 4-(phenylethynyl)-2-chloro-6-(trifluoromethyl)pyrimidine | Data |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | DIPA | DMF | 80 | 8 | 2-(hex-1-yn-1-yl)-4-chloro-6-(trifluoromethyl)pyrimidine | Data |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 100 | 12 | Mixture of isomers | Data |
| 4 | TMS-acetylene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Toluene | 60 | 18 | 4-((trimethylsilyl)ethynyl)-2-chloro-6-(trifluoromethyl)pyrimidine | Data |
*Data to be filled in based on experimental results.
Visualizations
Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for a Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
References
Synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, a key intermediate for pharmaceutical and agrochemical research and development. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of a reliable synthetic route, including reaction conditions, necessary reagents, and expected outcomes.
Application Notes
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The pyrimidine core is a common scaffold in a wide range of biologically active compounds, including kinase inhibitors, antivirals, and herbicides. The chloro- and amino-substituents provide versatile handles for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The synthetic protocol outlined below describes a robust and reproducible method for the preparation of this important intermediate, starting from the commercially available 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. The chlorination of the hydroxyl group is a critical step, and the provided protocol is optimized for high yield and purity.
Synthetic Pathway Overview
The synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine is typically achieved through a two-step process. The first step involves the condensation of a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with guanidine to form the pyrimidine ring. However, for the purpose of this protocol, we will start with the commercially available intermediate, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. The subsequent and key step is the chlorination of the 4-hydroxy group to yield the desired product.
Figure 1: General synthetic pathway for 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
Experimental Protocols
Protocol 1: Chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This protocol details the conversion of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine using phosphorus oxychloride.
Materials:
-
2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask, suspend 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in toluene.
-
Carefully add phosphorus oxychloride (2.0 - 5.0 eq) to the suspension. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Optional: Add a catalytic amount of pyridine (0.1 - 0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Figure 2: Workflow for the chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine. Please note that yields can vary depending on the reaction scale and purification method.
| Parameter | Value |
| Starting Material | 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₅H₄F₃N₃O |
| Molecular Weight | 179.10 g/mol |
| Final Product | 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₅H₃ClF₃N₃ |
| Molecular Weight | 197.55 g/mol |
| Typical Yield | 70-90% |
| Purity (after purification) | >95% (by HPLC or NMR) |
| Appearance | White to off-white solid |
Table 1: Summary of Quantitative Data.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and toxic. Avoid inhalation and contact with skin and eyes. It reacts violently with water.
-
Handle all organic solvents with care and avoid sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] Consequently, EGFR has emerged as a significant target for cancer therapy.[6][7] Pyrimidine derivatives have been extensively explored as a promising class of EGFR inhibitors, with several pyrimidine-based drugs approved for clinical use.[4][8]
The 2,4-dichloropyrimidine scaffold serves as a versatile starting point for the synthesis of a diverse range of kinase inhibitors. The two chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities at the C2 and C4 positions. The trifluoromethyl group at the C6 position can enhance the binding affinity and metabolic stability of the final compounds.
These application notes provide a detailed protocol for the synthesis of EGFR inhibitors utilizing 2,4-Dichloro-6-(trifluoromethyl)pyrimidine as a key starting material. The protocol is based on established methodologies for the synthesis of related pyrimidine-based EGFR inhibitors.[7]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers a series of intracellular events. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth, proliferation, and survival.[1][6] EGFR inhibitors typically function by competing with ATP for the binding site in the intracellular kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[9]
Caption: EGFR Signaling Pathway and Inhibition.
Synthetic Workflow
The general strategy for synthesizing EGFR inhibitors from this compound involves a two-step sequential nucleophilic aromatic substitution (SNAr). The first step is the selective substitution of the more reactive C4 chlorine with a primary amine. The second step involves the substitution of the remaining C2 chlorine with another amine, often an aniline derivative, to yield the final diaminopyrimidine product.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 4-((Substituted-phenyl)amino)-2-chloro-6-(trifluoromethyl)pyrimidine (Intermediate)
This protocol describes the first SNAr reaction at the C4 position of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.
-
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (1.1 equivalents)
-
Anhydrous ethanol
-
-
Procedure:
-
To a stirred solution of the substituted aniline (11 mmol) and sodium bicarbonate (11 mmol) in anhydrous ethanol (20 mL) at room temperature, add this compound (10 mmol).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Protocol 2: Synthesis of N2-(Substituted-phenyl)-N4-(substituted-phenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine (Final Product)
This protocol details the second SNAr reaction at the C2 position to yield the final diaminopyrimidine EGFR inhibitor.
-
Materials:
-
4-((Substituted-phenyl)amino)-2-chloro-6-(trifluoromethyl)pyrimidine (Intermediate from Protocol 1)
-
Second substituted aniline (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
2-Pentanol or another high-boiling point solvent
-
-
Procedure:
-
Suspend the intermediate from Protocol 1 (5 mmol), the second substituted aniline (6 mmol), and a catalytic amount of p-toluenesulfonic acid in 2-pentanol (15 mL).
-
Heat the mixture to reflux (approximately 118°C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the solid under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Presentation
The following table summarizes the in vitro anti-proliferative activities (IC₅₀ values) of a series of synthesized 5-(trifluoromethyl)pyrimidine derivatives, which are structurally related to the compounds that can be synthesized using the provided protocols. This data illustrates the potential potency of this class of compounds against various cancer cell lines and the EGFR kinase.[7]
| Compound ID | A549 (μM) | MCF-7 (μM) | PC-3 (μM) | EGFR Kinase (μM) |
| 9a | 1.27 | >40 | 15.6 | 0.15 |
| 9f | 0.89 | 5.89 | 7.25 | 0.11 |
| 9k | 0.95 | 6.21 | 8.36 | 0.12 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | 0.51 | 4.56 | 6.28 | 0.085 |
Data adapted from a study on 5-(trifluoromethyl)pyrimidine derivatives as EGFR inhibitors.[7]
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine-based EGFR inhibitors is highly dependent on the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring.[4]
-
C4-Anilino Group: The aniline moiety at the C4 position often plays a crucial role in anchoring the inhibitor to the hinge region of the EGFR kinase domain through hydrogen bonding. Substituents on this aniline ring can modulate the potency and selectivity of the inhibitor.
-
C2-Anilino Group: The substituent at the C2 position can extend into the solvent-exposed region of the ATP-binding pocket. This position is often modified to improve physicochemical properties and to target specific mutations, such as the T790M resistance mutation.
-
C6-Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group at the C6 position can enhance the electrophilicity of the pyrimidine ring, potentially increasing the reactivity in the SNAr synthesis steps. It can also contribute to improved metabolic stability and binding affinity of the final inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent EGFR inhibitors. The sequential nucleophilic aromatic substitution at the C4 and C2 positions allows for the systematic exploration of the structure-activity relationship and the optimization of inhibitor potency and selectivity. The provided protocols offer a general framework for the synthesis of a library of diaminopyrimidine-based EGFR inhibitors for further biological evaluation in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocols are designed to be scalable and efficient for industrial applications.
Introduction
This compound is a crucial building block in organic synthesis, particularly for compounds exhibiting biological activity. Its derivatives have shown promise in various applications, including as herbicides and fungicides. The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of the final products. This document outlines two primary synthetic routes for its large-scale production: a two-step synthesis via a uracil derivative and a one-pot cyclocondensation reaction.
Synthetic Pathways
Two viable pathways for the large-scale synthesis of this compound are presented below.
Pathway 1: Two-Step Synthesis from 6-(Trifluoromethyl)uracil
This pathway involves the initial synthesis of 6-(trifluoromethyl)uracil followed by a chlorination step. This method offers good yields and control over the reaction process.
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2] The pyrimidine scaffold is a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The inherent drug-like properties and synthetic tractability of the pyrimidine nucleus make it an ideal framework for the construction of diverse chemical libraries for high-throughput screening and drug discovery.[5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimidine-based compound libraries, with a focus on their application as kinase inhibitors in cancer therapy.
Data Presentation: Comparative Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
The following tables summarize the in vitro and cellular potency of a novel pyrimidine-based EGFR inhibitor, "Pyrinib," against established drugs. This data highlights the potential for discovering highly potent and selective drug candidates through the screening of pyrimidine libraries.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) [3]
| Compound | EGFRWT | EGFRL858R | EGFRL858R/T790M |
| Pyrinib (New) | 250 | 5 | 1.5 |
| Osimertinib | 200 | 15 | 1 |
| Gefitinib | 10 | 20 | >5000 |
| Afatinib | 1 | 1 | 50 |
Table 2: Cellular Potency (IC50, nM) in NSCLC Cell Lines [3]
| Compound | H1975 (L858R/T790M) | PC-9 (del19) | A549 (WT) |
| Pyrinib (New) | 8 | 15 | >1000 |
| Osimertinib | 10 | 12 | >1000 |
| Gefitinib | >10000 | 25 | >10000 |
| Afatinib | 500 | 5 | 8000 |
Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the rationale behind library design and screening strategies.
EGFR Signaling Pathway and Inhibition
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[6] Pyrimidine-based inhibitors are designed to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling through the MAPK (Ras-Raf-MEK-ERK) and PI3K-Akt-mTOR pathways.[1][6]
General Workflow for Pyrimidine Library Synthesis and Screening
This workflow outlines the key stages in the development of pyrimidine-based drug candidates, from the initial synthesis of a diverse library of compounds to their biological evaluation and subsequent optimization.
Experimental Protocols
Protocol 1: Multicomponent Synthesis of a Dihydropyrimidine Library via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of dihydropyrimidines, which can serve as the core scaffold for a diverse library.[2][7]
Materials:
-
Aromatic aldehydes (various substitutions)
-
Ethyl acetoacetate (or other β-ketoesters)
-
Urea (or thiourea)
-
Catalyst (e.g., Yb(OTf)3, InCl3, or benzyltriethylammonium chloride)[2][4]
-
Ethanol or solvent-free conditions
-
Reaction vessels (e.g., microwave vials or round-bottom flasks)
-
Microwave reactor (optional)
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., 10 mol%).
-
Reaction Conditions:
-
Conventional Heating: Add ethanol (5-10 mL) and reflux the mixture with stirring for 2-4 hours.[7]
-
Microwave Irradiation: For a greener and faster approach, conduct the reaction under solvent-free conditions or in a minimal amount of a high-boiling solvent (e.g., water) in a microwave reactor.[7] A typical condition is 300W at 100°C for 20 minutes.[7]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold water or ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidine derivative.[4]
-
Protocol 2: Solid-Phase Synthesis of a 2,4,6-Trisubstituted Pyrimidine Library
Solid-phase synthesis allows for the rapid generation of large libraries of compounds with ease of purification.[8] This protocol outlines a general strategy for the synthesis of a trisubstituted pyrimidine library.
Materials:
-
2-Chlorotrityl chloride resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Building blocks with appropriate functional groups for diversification (e.g., amines, boronic acids)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents for washing (e.g., DCM, DMF, MeOH)
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Resin Swelling and Loading:
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid in DCM and add DIPEA. Add this solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin sequentially with DCM, DMF, and MeOH to remove excess reagents.
-
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Coupling of the Second Building Block:
-
Dissolve the second building block (e.g., another Fmoc-amino acid or a different carboxylic acid) in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin as described in step 1.
-
-
Pyrimidine Core Formation (Example using a pre-functionalized building block):
-
Couple a building block that will be used to form the pyrimidine ring. This could be a β-amino acid derivative or a molecule with a guanidino group.
-
Alternatively, the pyrimidine ring can be constructed on the solid support through a series of reactions.
-
-
Diversification:
-
After the pyrimidine core is attached, perform diversification reactions at different positions of the pyrimidine ring. For example, if the pyrimidine has a chloro-substituent, perform a nucleophilic aromatic substitution with a library of amines.
-
-
Cleavage from Resin:
-
After the final synthetic step, wash the resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the synthesized compound from the solid support.
-
Filter the resin and collect the filtrate containing the product.
-
-
Purification:
-
Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the pure pyrimidine derivative.
-
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to screen pyrimidine-based compounds for their ability to inhibit the enzymatic activity of a kinase, such as EGFR.[4][9] The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well assay plates
-
Plate reader with luminescence detection capabilities
-
Test compounds (pyrimidine library) dissolved in DMSO
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known EGFR inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, EGFR enzyme, and the peptide substrate.
-
Add the kinase reaction mixture to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km for the kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[9]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent from the kit according to the manufacturer's instructions. This typically involves a two-step process: first depleting the remaining ATP, and then converting the generated ADP back to ATP to be measured by luciferase.
-
Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each active compound.
-
Conclusion
The synthesis of pyrimidine-based libraries remains a highly valuable strategy in modern drug discovery. The versatility of the pyrimidine scaffold, combined with the efficiency of multicomponent and solid-phase synthesis techniques, allows for the rapid generation of large and diverse compound collections. Coupled with robust high-throughput screening assays, this approach continues to yield promising lead compounds for the development of novel therapeutics against a wide range of diseases. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate their own pyrimidine-based libraries in the quest for the next generation of medicines.
References
- 1. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 2. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 8. ijpsr.com [ijpsr.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. Our aim is to help you optimize reaction conditions, improve yields, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: The two most common and synthetically useful reactions for this substrate are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the selective functionalization of the pyrimidine ring to build more complex molecules.
Q2: I am observing poor regioselectivity in my Nucleophilic Aromatic Substitution (SNAr) reaction. How can I control whether the incoming nucleophile attacks the C2 or C4 position?
A2: The regioselectivity of SNAr on 2,4-dichloropyrimidines is influenced by both electronic and steric factors. Generally, the C4 position is more activated towards nucleophilic attack due to the cumulative electron-withdrawing effect of the two nitrogen atoms. However, the trifluoromethyl group at the C6 position can modulate this reactivity. For reactions with amines, the choice of the amine and reaction conditions can significantly impact the C2/C4 selectivity. For instance, tertiary amines have been shown to favor C2 substitution in some 5-substituted 2,4-dichloropyrimidines.[1][2] To achieve the desired regioselectivity, it is crucial to screen reaction conditions, including the solvent, base, and temperature.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For less reactive aryl chlorides, bulky and electron-rich ligands are often required to facilitate the oxidative addition step.
-
Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate choice of base or solvent can lead to incomplete conversion or side reactions.
-
Side Reactions: The most common side reactions are protodeboronation (the boronic acid is replaced by a hydrogen) and homo-coupling of the boronic acid. These can be minimized by using fresh reagents, anhydrous and deoxygenated solvents, and carefully controlling the reaction temperature.
Q4: What are some common side products to look out for in these reactions?
A4: In Suzuki-Miyaura couplings, be aware of protodeboronation of your boronic acid and homo-coupling products. In SNAr reactions, the primary "side product" is often the undesired regioisomer (e.g., the C2-substituted product when the C4 is desired). Depending on the nucleophile and conditions, di-substituted products may also form if the reaction is not carefully controlled.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling of this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The regiochemical outcome of SNAr reactions on this compound is a delicate balance of several factors. This guide will help you navigate these to favor your desired isomer.
Caption: Factors influencing regioselectivity in SNAr reactions.
Data Presentation
Table 1: Catalyst and Ligand Screening for a Model Suzuki-Miyaura Coupling of a Dichloropyrimidine
While specific data for this compound is limited in comparative studies, the following table, adapted from studies on 2,4-dichloropyrimidine, provides a useful starting point for catalyst and ligand selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~71 |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | <5 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-90 | ~50 |
| Pd(OAc)₂ | Buchwald Ligand (e.g., SPhos) | K₃PO₄ | Toluene/H₂O | 100 | Potentially >80 |
Note: Yields are approximate and will vary depending on the specific boronic acid and reaction conditions. Buchwald ligands are often highly effective for challenging couplings of aryl chlorides.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyrimidines with Amines
This table summarizes general trends and specific examples of how nucleophile structure and other factors can influence the site of substitution.
| Pyrimidine Substrate | Amine Nucleophile | Conditions | Major Product | Isomer Ratio (C4:C2) |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | Acetonitrile, 0°C | 4-amino | 9:1 |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ethylamine | Acetonitrile, 0°C | 4-amino | 8:1 |
| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | Acetonitrile, 0°C | 4-amino | 5:1 |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | C4-amino | 70:30 |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0°C | C4-amino | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the C4-selective Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
A specific example of a microwave-assisted Suzuki coupling of this compound with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water solvent system at 100°C for 15 minutes has been reported to yield 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This is a general procedure for the amination of dichloropyrimidines. The regioselectivity will depend on the specific amine and reaction conditions. Careful analysis of the product mixture (e.g., by NMR or LC-MS) is necessary to determine the outcome.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents for mono-substitution)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the solvent (5 mL).
-
Add the amine (1.1 mmol) and the base (2.5 mmol).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophilicity of the amine).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization to separate any regioisomers.
For challenging aminations or to achieve higher regioselectivity, a palladium-catalyzed Buchwald-Hartwig amination protocol may be more effective. This typically involves a palladium precatalyst, a specialized phosphine ligand (e.g., a Buchwald ligand), and a strong base like NaOtBu or LiHMDS in an anhydrous aprotic solvent like toluene or THF.[3]
References
Technical Support Center: Controlling Regioselectivity in Dichloropyrimidine Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for controlling regioselectivity in dichloropyrimidine substitution reactions. Below, you will find frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This preference is often attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1][2] However, it is crucial to understand that this is a general trend, and the selectivity can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1][3][4][5]
Q2: What are the key factors that influence the C4 vs. C2 selectivity in 2,4-dichloropyrimidine reactions?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, particularly when a C5-EWG is present.[1][9][10]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[5][11]
-
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical in determining the regiochemical outcome.[1][4] For instance, using n-butanol with DIPEA has been reported to effectively favor C4 substitution.[1][4]
-
Catalysis: The use of palladium catalysts, especially in amination reactions, can strongly favor the formation of the C4-substituted product.[1][11]
Q3: How does the reactivity of 4,6-dichloropyrimidine compare to 2,4-dichloropyrimidine?
In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, monosubstitution will typically yield a single regioisomer. The primary challenge in reactions with 4,6-dichloropyrimidine is controlling the extent of the reaction to achieve selective monosubstitution versus disubstitution.[5] It is a versatile substrate for introducing a wide range of functional groups at the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.[5][12]
Q4: Is it possible to achieve C2-selectivity in cross-coupling reactions of 2,4-dichloropyrimidine?
Yes, while C4-selectivity is predominant in most cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, specific conditions have been developed to favor C2 substitution.[8] For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[12][13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor or No Conversion
| Potential Cause | Solution |
| Insufficiently reactive nucleophile. | 1. Use a stronger nucleophile. 2. Consider deprotonating the nucleophile with a suitable base (e.g., LiHMDS for amines) to increase its nucleophilicity.[5][11] 3. Add an activating agent if applicable. |
| Reaction temperature is too low. | Gradually and cautiously increase the reaction temperature while monitoring for side product formation by TLC or LC-MS.[1] |
| Inappropriate solvent or base. | Screen a range of solvents and bases to identify optimal conditions for your specific substrate and nucleophile combination.[1] |
| Deactivated dichloropyrimidine substrate. | If the pyrimidine ring possesses strongly deactivating substituents, a different synthetic approach or more forcing reaction conditions may be necessary.[1] |
Problem 2: Low Regioselectivity (Mixture of C4 and C2 Isomers)
| Potential Cause | Solution |
| Intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Lowering the reaction temperature can sometimes improve selectivity.[1] 2. For C4-Amination: Employ a palladium-catalyzed approach, which has been shown to be highly regioselective for the C4 position with certain amines.[1][5][11] 3. For C2-Amination: If your substrate has a C6-EDG, this will inherently favor C2 substitution.[3][6][7] For substrates with a C5-EWG, using a tertiary amine as the nucleophile can provide excellent C2 selectivity.[1][9][10] |
| Steric hindrance near the C4 position. | 1. Screen different solvents that may mitigate steric effects.[1] 2. If possible, modify the nucleophile to be less sterically demanding. |
| Reaction is run for too long or at too high a temperature, leading to scrambling. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized.[1] 2. Carefully control the stoichiometry of the nucleophile; a slight excess is common.[1] |
Problem 3: Difficulty in Separating C4 and C2 Isomers
| Potential Cause | Solution |
| Similar polarity of the regioisomers. | 1. Optimize Chromatography: Experiment with different solvent systems for flash column chromatography. A shallow gradient can improve separation. Consider using alternative stationary phases like alumina or employing reverse-phase chromatography. 2. Recrystallization: If the products are crystalline, attempt recrystallization from various solvents or solvent mixtures. 3. Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Regioselectivity in Amination of Substituted 2,4-Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Yield (%) |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1[5][11] | Moderate to Good |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), Pd-catalyst[1][5] | Highly C4-selective (>99:1)[5] | Good to Excellent |
| 6-aryl-2,4-dichloropyrimidine | Aromatic Amines | LiHMDS (base), no catalyst[5] | Highly C4-selective (e.g., 91:9)[11] | Good |
| 2,4-dichloro-5-nitropyrimidine | Tertiary Amines | CHCl₃, room temperature | Highly C2-selective[9][10] | Moderate to Excellent |
Note: Yields and ratios are highly dependent on the specific substrates and reaction conditions and should be considered as general guidelines.
Experimental Protocols
Protocol 1: Highly C4-Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4-selectivity with aliphatic secondary amines.[1][5]
Materials:
-
6-aryl-2,4-dichloropyrimidine (1.0 eq.)
-
Palladium catalyst (e.g., a complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)
-
Anhydrous solvent (e.g., THF)
-
Aliphatic secondary amine (1.1-1.2 eq.)
-
Strong, non-nucleophilic base (e.g., LiHMDS, 1.0 M in THF, 1.1-1.2 eq.)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
In a separate dry vessel, pre-mix the aliphatic secondary amine with the LiHMDS solution.
-
-
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C4-amino-6-aryl-2-chloropyrimidine.[1]
-
Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a general procedure for achieving C4-selectivity in a microwave-assisted Suzuki coupling.[4][13][14]
Materials:
-
2,4-dichloropyrimidine (1.0 eq., e.g., 0.5 mmol)
-
Arylboronic acid (1.1 eq.)
-
K₂CO₃ (2.0-3.0 eq.)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 or 2:1)[4][13]
-
Microwave vial
Procedure:
-
Setup: To a microwave vial, add 2,4-dichloropyrimidine, the desired arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.[4][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C4-substituted product.[4]
Visualizations
Caption: Decision workflow for selecting reaction conditions.
Caption: General experimental and troubleshooting workflow.
References
- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethylpyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of trifluoromethylpyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in the initial cyclocondensation reaction between ethyl trifluoroacetoacetate and urea. What are the common causes and how can I improve it?
Low yields in the initial ring-forming reaction are a common challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TTLC) is crucial.
-
Suboptimal Catalyst: While often performed under acidic conditions (e.g., using acetic acid), the choice and concentration of the acid catalyst can be critical. For some substrates, exploring other Brønsted or Lewis acids might improve the yield.
-
Formation of Side Products: The formation of byproducts can consume starting materials and reduce the yield of the desired 2-hydroxy-4-(trifluoromethyl)pyrimidine. See the troubleshooting guide below for more details on common side products.
-
Purity of Starting Materials: Ensure the ethyl trifluoroacetoacetate and urea are of high purity, as impurities can interfere with the reaction.
Q2: I am observing an unexpected, more polar spot on my TLC during the Biginelli-type reaction with ethyl trifluoroacetoacetate. What could this be?
This is likely a hexahydropyrimidine intermediate. The initial cyclocondensation can sometimes yield a stable 4-hydroxy-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, which is more polar than the desired dihydropyrimidine. This intermediate requires a subsequent dehydration step to form the final product.
Q3: During the nucleophilic substitution on a di-substituted trifluoromethylpyrimidine (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine), I am getting a mixture of products. How can I improve the regioselectivity?
The formation of regioisomers is a common issue in the substitution reactions of polysubstituted pyrimidines. The regioselectivity of nucleophilic aromatic substitution (SNAr) is influenced by the electronic and steric effects of the substituents on the pyrimidine ring.
-
Electronic Effects: Electron-withdrawing groups, like the trifluoromethyl group at the 5-position, generally direct nucleophilic attack to the 4-position. However, other substituents on the ring can alter this preference.
-
Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can all influence the ratio of regioisomers. Experimenting with these parameters can help to favor the formation of the desired isomer. For instance, in the amination of 2,4-dichloro-5-nitropyrimidine, tertiary amine nucleophiles have been shown to favor substitution at the C-2 position.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Side Products in the Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This section provides a troubleshooting guide for the common cyclocondensation reaction to form the pyrimidine core.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dehydration of Intermediate | The initial reaction may form a stable hexahydropyrimidine intermediate. This intermediate can often be isolated and then dehydrated in a separate step using a dehydrating agent or by heating under acidic conditions to yield the desired 2-hydroxy-4-(trifluoromethyl)pyrimidine. |
| Hydrolysis of Starting Material or Product | The ester group of ethyl trifluoroacetoacetate can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding carboxylic acid, which may not cyclize efficiently. Ensure that the reaction conditions are not overly aggressive. |
| Self-Condensation of Ethyl Trifluoroacetoacetate | Under certain conditions, β-ketoesters can undergo self-condensation. Using a well-controlled temperature and appropriate stoichiometry can minimize this side reaction. |
| Low Reactivity | The reaction may require more forcing conditions. Consider increasing the reaction temperature or using a stronger acid catalyst. However, be mindful that harsher conditions can also lead to more side products. |
Issue 2: Formation of Regioisomeric Side Products in Nucleophilic Aromatic Substitution (SNAr)
This guide addresses the formation of unwanted isomers during the functionalization of di- and tri-substituted trifluoromethylpyrimidines.
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The electronic nature of the substituents on the pyrimidine ring plays a crucial role in directing the incoming nucleophile. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, substitution generally occurs preferentially at the 4-position due to the electron-withdrawing trifluoromethyl group.[1] However, the presence of other groups can alter this selectivity. |
| Steric Hindrance | Bulky nucleophiles may preferentially attack the less sterically hindered position. Consider the size of your nucleophile and the substitution pattern of your pyrimidine. |
| Reaction Conditions | The regioselectivity can be sensitive to the reaction temperature and solvent. Lowering the temperature may increase the selectivity of the reaction. Screening different solvents with varying polarities can also be beneficial. |
| Thermodynamic vs. Kinetic Control | In some cases, the initially formed product (kinetic product) may not be the most stable one (thermodynamic product). Allowing the reaction to proceed for a longer time or at a higher temperature might favor the formation of the thermodynamically more stable isomer. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This protocol describes a common method for the initial cyclocondensation reaction.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Urea
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and urea (1.2 eq).
-
Add glacial acetic acid to the mixture to act as both a solvent and a catalyst.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of acetic acid can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold water to remove any remaining urea and acetic acid.
-
Dry the solid product under vacuum to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
This protocol details the chlorination of the hydroxy-pyrimidine intermediate.
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq) in a reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with stirring. This step is highly exothermic and should be performed with care.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Biginelli-type Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (cat.) | Ethanol | Reflux | 12 | 65 |
| 2 | Yb(OTf)₃ (10 mol%) | Acetonitrile | 80 | 8 | 85 |
| 3 | No Catalyst | Ethanol | Reflux | 24 | <10 |
| 4 | Acetic Acid | Acetic Acid | Reflux | 10 | 70 |
Data is representative and compiled from various literature sources for illustrative purposes.
Table 2: Regioselectivity in the Amination of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
| Entry | Amine | Solvent | Temperature (°C) | Ratio of 4-amino:2-amino isomer |
| 1 | Ammonia | Ethanol | 25 | >95:5 |
| 2 | Diethylamine | THF | 0 | 90:10 |
| 3 | Aniline | DMF | 100 | 80:20 |
| 4 | Triethylamine | Acetonitrile | 60 | 15:85 |
Data is representative and illustrates general trends observed in SNAr reactions.
Visualizations
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Chromatographic Purification of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine derivatives by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the physicochemical properties imparted by the electron-withdrawing chloro and trifluoromethyl groups. These include:
-
High Polarity and Potential for Strong Interactions: The electronegative substituents can lead to strong interactions with the stationary phase, potentially causing peak tailing on normal-phase silica gel.
-
Co-elution with Impurities: Structurally similar impurities, such as isomers or partially reacted starting materials, can be difficult to separate.
-
Compound Stability: Some halogenated heterocycles can be sensitive to acidic conditions sometimes present on silica gel, potentially leading to degradation during purification.
Q2: Which chromatographic techniques are most suitable for these compounds?
A2: Both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed.
-
Flash Chromatography: Ideal for larger scale purifications (milligrams to grams) to remove major impurities.
-
Preparative HPLC: Used for achieving high purity (>95%), especially for final compound purification or separating closely related impurities.[1]
Q3: How do the trifluoromethyl and chloro groups affect the chromatographic behavior?
A3: The strongly electron-withdrawing nature of these groups makes the pyrimidine ring electron-deficient. In normal-phase chromatography, this can lead to strong interactions with the acidic silanol groups on the silica surface, potentially causing peak tailing. In reversed-phase chromatography, these substituents increase the hydrophobicity of the molecule, leading to longer retention times.
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: The choice depends on the polarity of your specific derivative and the impurities present.
-
Normal-Phase (e.g., silica gel): Generally a good starting point, especially if the impurities have significantly different polarities.
-
Reversed-Phase (e.g., C18): Often provides better peak shape and resolution for this class of compounds, particularly for achieving high final purity. It is also well-suited for separating non-polar impurities.
Troubleshooting Guides
Issue 1: Poor Separation in Flash Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks leading to mixed fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation. Experiment with different solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol. |
| Similar Polarity of Impurities | Consider using a different stationary phase like alumina or a bonded-phase silica gel. Alternatively, preparative HPLC may be necessary for difficult separations. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. For compounds with poor solubility in the eluent, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before loading. |
| Column Channeling | Ensure the column is packed evenly without cracks or air bubbles. |
Issue 2: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks with a "tailing" edge, making accurate integration and quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica | Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to suppress the ionization of residual silanol groups on the stationary phase. |
| Column Contamination | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove strongly retained compounds. |
| Inappropriate pH of Mobile Phase | Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For these electron-deficient pyrimidines, maintaining a slightly acidic pH can improve peak shape. |
| Sample Overload | Reduce the concentration or injection volume of your sample. |
Experimental Protocols
Protocol 1: Flash Chromatography Purification
This protocol is a general guideline for the purification of a this compound derivative.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Gradually increase the polarity (e.g., from 5% to 30% ethyl acetate in hexane) to find a system that gives an Rf of ~0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Pack a glass column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the optimized eluent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Preparative HPLC Purification
This protocol is a representative method for achieving high purity.
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase or a compatible solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient might be from 40% to 98% B over 20-30 minutes.
-
Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound derivatives.
Table 1: Flash Chromatography Parameters and Results
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) |
| Eluent System | 10-40% Ethyl Acetate in Hexane (gradient) | 20% Ethyl Acetate in Dichloromethane (isocratic) |
| Loading | Dry loading | Wet loading |
| Typical Purity Achieved | 85-95% | 80-90% |
| Typical Recovery | >80% | >85% |
Table 2: Preparative HPLC Parameters and Results
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 Silica (5 µm) | Phenyl-Hexyl (5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Water/Methanol with 0.1% Formic Acid |
| Gradient | 40-98% Acetonitrile over 25 min | 50-100% Methanol over 30 min |
| Flow Rate | 20 mL/min | 18 mL/min |
| Purity Achieved | >98% | >97% |
| Recovery Rate | >75% | >70% |
Visualizations
References
Technical Support Center: Suzuki Coupling with 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Suzuki coupling reactions with 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, often a Pd(0) or Pd(II) precatalyst, is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Improper storage or handling can lead to catalyst deactivation. Consider using a fresh batch of catalyst or a more robust precatalyst, such as a Buchwald-type palladacycle.[1]
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved.[2][4] This is especially a concern with heteroaryl boronic acids.[2] Using high-purity boronic acid is essential. Alternatively, more stable boronic esters (e.g., pinacol or MIDA esters) can be used, which may require hydrolysis in situ to the active boronic acid.[5][6]
-
Inadequate Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[7] The choice and strength of the base can significantly impact the reaction outcome. If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] The solubility of the base in the reaction medium is also a key consideration.[3]
-
Suboptimal Solvent System: The solvent system must be appropriate for the reactants and the reaction temperature. Common solvent systems for Suzuki couplings include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, DMF, toluene) and water.[8][9] The choice of solvent can influence catalyst activity and reactant solubility. A screening of different solvent systems may be necessary to find the optimal conditions.[8]
Q2: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a common issue. The most prevalent side reactions in Suzuki couplings are:
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from the boronic acid coupling with itself. As mentioned, this is often caused by the presence of oxygen.[1][2] Rigorous degassing of the reaction mixture is the primary solution.[1] The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.[1]
-
Dehalogenation of the Pyrimidine: This side reaction leads to the replacement of one or both chlorine atoms on the pyrimidine ring with a hydrogen atom.[2] This can be promoted by certain palladium catalysts and reaction conditions.[10][11] Using a different palladium precatalyst or ligand, or adjusting the reaction temperature, may help to suppress this unwanted reaction. In some cases, specific catalyst systems are designed to minimize dehalogenation.[12]
-
Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene.[4] This can be particularly problematic with electron-deficient or sterically hindered boronic acids.[4] Using a stronger base or a different solvent system can sometimes mitigate this issue.[4] The slow, in-situ generation of the boronic acid from a more stable precursor like a trifluoroborate salt can also minimize this side reaction.[13][14]
Q3: My reaction shows poor regioselectivity, with coupling occurring at both the C2 and C4 positions of the pyrimidine ring. How can I improve selectivity for the desired isomer?
A3: For 2,4-dichloropyrimidines, coupling generally occurs preferentially at the C4 position.[9][15] However, the electronic and steric nature of the substituents on the pyrimidine ring can influence this selectivity. The trifluoromethyl group at the C6 position of your substrate is strongly electron-withdrawing, which can affect the relative reactivity of the two chlorine atoms.
To enhance regioselectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can have a profound impact on regioselectivity. Bulky, electron-rich ligands can direct the coupling to a specific position.[16][17] Screening a variety of ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), may be necessary to achieve the desired selectivity.[1][18]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the more reactive site will react preferentially under milder conditions.[9]
-
Catalyst System: Some specialized catalyst systems have been developed to provide high regioselectivity in the coupling of dihaloheteroarenes.[16]
Q4: I am working with a sterically hindered boronic acid and the reaction is very sluggish. What modifications to the protocol should I consider?
A4: Steric hindrance on either the boronic acid or the aryl halide can significantly slow down the reaction.[1] To overcome this, more forcing conditions are often required:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[1][18]
-
Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step with a hindered boronic acid.[1]
-
Higher Temperatures: Increasing the reaction temperature is a common strategy to overcome the higher activation energy associated with hindered substrates. Solvents with high boiling points such as toluene, dioxane, or DMF may be necessary to achieve the required temperatures.[1]
Data Summary: Representative Reaction Conditions for Suzuki Coupling of Dichloropyrimidines
The following table summarizes various reaction conditions reported in the literature for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [8] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF | 60 | 24 h | 72 | [8] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.18) | - | K₂CO₃ (3) | Ethanol/Toluene/H₂O | 55 | 12 h | 51 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | - | 85 | [4][19] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 45 | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is adapted from a reported procedure for the Suzuki coupling of dichloropyrimidines.[8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 2:1)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a microwave reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
managing byproduct formation in amination of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the amination of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion of Starting Material
Table 1: Troubleshooting Low Conversion
| Potential Cause | Recommended Solutions |
| Insufficient Reactivity of the Amine | - Increase the reaction temperature in increments of 10-20 °C. - Switch to a more polar aprotic solvent such as DMF or DMSO to enhance solubility and reaction rate. - If using a weak amine, consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. |
| Inadequate Base Strength or Solubility | - For catalyst-free reactions, consider stronger inorganic bases like cesium carbonate (Cs₂CO₃) in place of potassium carbonate (K₂CO₃). - For palladium-catalyzed reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[1] - Ensure the chosen base is soluble in the reaction solvent at the operating temperature. |
| Catalyst Inactivity (for Pd-catalyzed reactions) | - Use a fresh batch of palladium precursor and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. - Screen different phosphine ligands to find one that is optimal for the specific amine substrate. |
| Low Reaction Temperature | - For catalyst-free SNAr reactions, higher temperatures (e.g., 140 °C in DMF) may be necessary to drive the reaction to completion.[2] - For Pd-catalyzed reactions, a temperature range of 80-120 °C is a good starting point, but optimization may be required.[2] |
Issue 2: Poor Regioselectivity (Formation of both C2 and C4 isomers)
The amination of this compound can potentially yield two regioisomers: the 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine and the 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine. The C4 position is generally more reactive towards nucleophilic attack.
Table 2: Improving Regioselectivity towards the C4-Amino Isomer
| Potential Cause | Recommended Solutions |
| Reaction Conditions Favoring SNAr at both Positions | - Lower the reaction temperature to exploit the inherent reactivity difference between the C4 and C2 positions. - Use a less polar solvent to potentially enhance the selectivity for the more activated C4 position. |
| Lack of Catalytic Control | - For challenging cases, consider a palladium-catalyzed amination, which can offer high regioselectivity for the C4 position.[1][3] - The choice of ligand in Pd-catalyzed reactions is crucial for controlling regioselectivity. |
| Strongly Basic/Nucleophilic Conditions | - When using a strong base like LiHMDS, pre-mixing the amine with the base before adding it to the pyrimidine solution can improve selectivity in some cases.[1] |
Issue 3: Formation of Di-substituted Byproduct
The formation of 2,4-diamino-6-(trifluoromethyl)pyrimidine can occur, especially if an excess of the amine is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.
Table 3: Minimizing Di-amination
| Potential Cause | Recommended Solutions |
| Excess Amine Nucleophile | - Use a stoichiometric amount of the amine (1.0-1.2 equivalents) relative to the dichloropyrimidine. |
| High Reaction Temperature and/or Long Reaction Time | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-aminated product is maximized. - Reduce the reaction temperature to decrease the rate of the second substitution. |
| Highly Reactive Amine | - For very reactive amines, consider adding the amine slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 4: Presence of Hydrolysis Byproducts
Hydrolysis of the chloro-substituents can lead to the formation of hydroxy- and dihydroxy-pyrimidine byproducts. The trifluoromethyl group itself is generally stable but can undergo hydrolysis under harsh basic conditions to form a carboxylic acid.
Table 4: Preventing Hydrolysis
| Potential Cause | Recommended Solutions |
| Presence of Water in the Reaction | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Use of Aqueous Base | - If possible, use non-aqueous basic conditions. - If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time. |
| Harsh Basic Conditions (for CF₃ hydrolysis) | - Avoid prolonged exposure to strong aqueous bases at high temperatures. - If significant hydrolysis of the trifluoromethyl group is observed, consider milder bases or reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the amination of this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. This preference is further enhanced by the electron-withdrawing trifluoromethyl group at the C6 position. Therefore, the major product is expected to be the 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine. However, the degree of selectivity can be influenced by the nucleophilicity of the amine, the solvent, and the reaction temperature. For some systems, ratios of C4 to C2 substitution can range from 1:1 to 4:1.[1]
Q2: What are the most common byproducts in this reaction?
A2: The most common byproducts include:
-
The C2-amino regioisomer: 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
-
The di-substituted product: 2,4-diamino-6-(trifluoromethyl)pyrimidine.
-
Hydrolysis products: 4-hydroxy-2-chloro-6-(trifluoromethyl)pyrimidine and other hydroxylated species.
-
Oligomerization products: Particularly in palladium-catalyzed reactions with primary amines, di-heteroarylation can lead to complex mixtures.
Q3: How can I improve the yield of the desired mono-aminated product?
A3: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures.
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure full conversion of the starting material without promoting di-substitution.
-
Use a Catalyst: For less reactive amines, a palladium catalyst can significantly improve the reaction rate and yield.[1][3]
-
Ensure Purity of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.
Q4: Is the trifluoromethyl group stable under typical amination conditions?
A4: The trifluoromethyl group is generally very stable under a wide range of synthetic conditions, including typical amination reactions.[4] It is resistant to many common reagents and reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions, particularly at elevated temperatures in the presence of water.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific amines.
-
To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or dioxane; 5-10 mL per mmol of substrate) add the amine (1.1 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
This protocol is a general guideline and the choice of ligand and base is critical for success.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand; 2-4 mol%), and the base (e.g., NaOtBu or LiHMDS; 1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous solvent (e.g., toluene or dioxane; 5-10 mL per mmol of substrate).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the amination of this compound.
Caption: Troubleshooting workflow for amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings.
Troubleshooting Guide
Slow or incomplete reactions, low yields, and the formation of side products are common challenges encountered during the nucleophilic substitution on pyrimidines. The following table provides a guide to troubleshoot these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Insufficiently activated pyrimidine ring: The SNAr reaction is favored when the pyrimidine ring has electron-withdrawing groups that stabilize the Meisenheimer complex intermediate.[1] | - If possible, modify the substrate to include more electron-withdrawing groups. - Increase the reaction temperature. Heating is often necessary to achieve a reasonable reaction rate, with temperatures ranging from room temperature to reflux.[1] - Consider using microwave irradiation, which can significantly shorten reaction times from hours to minutes.[2][3][4] |
| Poor nucleophile: The nucleophilicity of the substituting agent can significantly impact the reaction rate. | - Use a stronger nucleophile if the reaction allows. - For amine nucleophiles, ensure the reaction is not conducted under acidic conditions that would protonate the amine, rendering it non-nucleophilic.[5] | |
| Suboptimal solvent: The polarity of the solvent can influence the stabilization of the transition state. | - Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are commonly used for SNAr reactions.[1] - For certain substrates, a mixture of solvents, such as water and ethanol, can improve the reaction rate.[6] | |
| Low Yield | Side reactions: Competing reactions, such as hydrolysis or reaction with the solvent (solvolysis), can reduce the yield of the desired product.[5][7] | - For reactions in water or alcoholic solvents, minimize the amount of acid used to prevent solvolysis.[5] - Use anhydrous solvents and reagents to avoid hydrolysis.[1] |
| Product degradation: The desired product may be unstable under the reaction conditions, especially at elevated temperatures.[8] | - Monitor the reaction closely and stop it once the starting material is consumed to minimize degradation.[1] - Lower the reaction temperature if product degradation is observed. | |
| Inefficient catalyst system: For catalyzed reactions, the choice of catalyst, ligand, and base is crucial. | - Optimize the catalyst system by screening different catalysts, ligands, and bases.[1] | |
| Lack of Regioselectivity | Electronic and steric effects: The position of substitution on the pyrimidine ring is highly sensitive to the electronic and steric properties of the substituents already on the ring.[9] For instance, with 2,4-dichloropyrimidines, substitution generally occurs at the C-4 position.[9][10] However, this can be altered by other substituents. | - The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by substituents at the C-5 or C-6 positions. Strong electron-donating or electron-withdrawing groups can alter the typical C-4 selectivity.[9] - Tertiary amine nucleophiles can favor C-2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C-5.[11] |
| Reaction conditions: The choice of nucleophile and reaction conditions can direct the substitution to a specific position. | - For 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling partners react at C-4, while alkoxides and formamide anions selectively substitute at C-2.[12] This is due to the formation of a hydrogen bond between the nucleophile and the MeSO₂ group, which directs the attack to the C-2 position.[12] |
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a dichloropyrimidine is extremely slow. What are the first things I should check?
A1: For slow SNAr reactions on dichloropyrimidines, first assess the activation of your substrate. The pyrimidine ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. If your substrate lacks strong electron-withdrawing groups, the reaction will be sluggish.[1] The next crucial factor is temperature. Many SNAr reactions require heating to proceed at a practical rate, with temperatures often ranging from 80-120 °C.[1] Also, ensure you are using an appropriate polar aprotic solvent like DMF or DMSO.
Q2: I am observing a mixture of C2 and C4 substituted products on my 2,4-dichloropyrimidine. How can I improve regioselectivity?
A2: Regioselectivity in nucleophilic substitution of 2,4-dichloropyrimidines is highly dependent on the substituents on the ring and the nucleophile used.[9] Generally, substitution is favored at the C4 position.[9][10] However, strong electron-donating or electron-withdrawing groups at the C5 or C6 positions can lead to a mixture of products or even favor C2 substitution.[9] The choice of nucleophile is also critical. For example, using tertiary amine nucleophiles with a C5-electron-withdrawing group can lead to excellent C2 selectivity.[11]
Q3: Can microwave irradiation really speed up my reaction? Are there any downsides?
A3: Yes, microwave-assisted synthesis is a well-documented method for dramatically reducing reaction times in nucleophilic substitution on pyrimidines, often from hours to just a few minutes, with yields reported up to 99%.[2][3][4] The primary advantage is the rapid and uniform heating of the reaction mixture. While generally leading to cleaner reactions and fewer side products, one potential downside is the need for specialized microwave reactor equipment.[3]
Q4: What is the optimal type of solvent for these reactions?
A4: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the solvents of choice for SNAr reactions on pyrimidines.[1] They are effective at solvating the charged intermediates formed during the reaction. However, in some cases, protic solvents like water and alcohols can be used, particularly with acid promotion.[5] The choice of solvent can also influence the reaction rate, with more polar solvents generally leading to faster reactions by stabilizing the polar transition state.[5]
Q5: How do I choose the right base for my reaction?
A5: The base is typically used to neutralize the acid (e.g., HCl) generated during the substitution reaction. Common inorganic bases like potassium carbonate (K₂CO₃) are often effective.[1] The choice and amount of base can be critical, especially in reactions sensitive to pH. For instance, in acid-promoted aminations in water, keeping the amount of acid low is important to minimize competing solvolysis.[5]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine
This protocol provides a general procedure for the SNAr reaction between a chloropyrimidine and an amine nucleophile.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Amine (1.5 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent such as DMF (5 mL).[1]
-
Add the amine (1.5 mmol) and a base like K₂CO₃ (2.0 mmol).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on SNAr of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline
| Entry | Solvent | Acid (equiv. HCl) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Water | 0.1 | 80 | 6 | >99 |
| 2 | Water | 1.0 | 80 | 6 | >99 |
| 3 | Methanol | 0.1 | 60 | 22 | ~95 (with 5% solvolysis) |
| 4 | Ethanol | 0.1 | 60 | 22 | ~95 |
| 5 | 2-Propanol | 0.1 | 60 | 22 | ~90 |
| 6 | DMF | 0 | 60 | 22 | <50 |
Data synthesized from information presented in[5].
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Synthesis of thiazolopyrimidines | Conventional | Reflux | 24 h | 42-55 |
| Synthesis of thiazolopyrimidines | Microwave | Optimized | 8 min | 69-88 |
| Nucleophilic substitution of halouracils | Conventional | N/A | Hours | Lower |
| Nucleophilic substitution of halouracils | Microwave | N/A | Several minutes | up to 99 |
| Diels-Alder addition | Conventional | High | Hours | Lower |
| Diels-Alder addition | Microwave | 220 | 10 min | Higher |
Data synthesized from information presented in[2][3].
Visualizations
Caption: Troubleshooting workflow for slow or incomplete reactions.
Caption: Factors influencing regioselectivity in pyrimidine SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Overcoming Reactivity Challenges with 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2,4-dichloro-6-(trifluoromethyl)pyrimidine in their synthetic endeavors. The information is tailored to address common issues related to the compound's reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Understanding the Reactivity of this compound
The pyrimidine ring is inherently electron-deficient, and the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl (CF₃) group at the C6 position further enhances this deficiency. This electronic nature makes the C2 and C4 positions susceptible to nucleophilic attack. However, the strong activation of both sites can lead to challenges in achieving selective substitution, which is often perceived as "poor reactivity" due to the formation of product mixtures.
Generally, in SNAr reactions of 2,4-dichloropyrimidines, substitution at the C4 position is favored. However, the substitution pattern on the pyrimidine ring can significantly influence this regioselectivity. For instance, electron-donating groups at the C6 position can favor C2 substitution, while electron-withdrawing groups at the C5 position tend to direct nucleophilic attack to the C4 position. In the case of this compound, the powerful electron-withdrawing CF₃ group at C6 activates both the C2 and C4 positions, often resulting in a mixture of isomers.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Recommended Solution |
| Insufficient activation of the pyrimidine ring | While the CF₃ group is strongly activating, highly unreactive nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a stronger base. Microwave irradiation can also be effective in driving the reaction to completion.[1] |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged Meisenheimer intermediate.[1] Ensure the solvent is anhydrous, as water can react with the starting material or quench the base. |
| Weak nucleophile | For weakly nucleophilic amines, alcohols, or thiols, consider converting them to their more nucleophilic conjugate bases (e.g., using a strong, non-nucleophilic base like NaH, LiHMDS, or NaOtBu). |
| Decomposition of starting material or product | Prolonged exposure to high temperatures or strong bases can lead to degradation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed. |
Issue 2: Poor Regioselectivity (Formation of C2 and C4 Isomer Mixtures)
| Potential Cause | Recommended Solution |
| Similar reactivity of C2 and C4 positions | The strong electron-withdrawing effect of the C6-CF₃ group activates both positions, making selective substitution challenging. Carefully screen reaction conditions (temperature, solvent, base) to optimize for the desired isomer. Sometimes, a slight difference in activation energy can be exploited at lower temperatures. |
| Nucleophile-dependent selectivity | The nature of the nucleophile can influence the regioselectivity. For instance, with some substituted pyrimidines, tertiary amines have been shown to favor C2 substitution.[2] It is advisable to perform small-scale test reactions with different classes of nucleophiles if regioselectivity is a critical issue. |
| Catalyst-controlled regioselectivity | For certain nucleophiles, particularly amines, palladium-catalyzed Buchwald-Hartwig amination can offer improved regioselectivity compared to traditional SNAr. The choice of palladium precursor, ligand, and base is crucial for controlling the outcome.[3] |
Issue 3: Formation of Di-substituted Byproducts
| Potential Cause | Recommended Solution |
| Excess nucleophile or prolonged reaction time | Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the nucleophile. Monitor the reaction closely and quench it once the mono-substituted product is the major component. |
| High reaction temperature | Higher temperatures can promote the second substitution. If di-substitution is a problem, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Stepwise addition of reagents | Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile and favor mono-substitution. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have "poor reactivity"?
A1: The term "poor reactivity" in this context often refers to a lack of selectivity rather than a complete absence of reaction. The strong electron-withdrawing trifluoromethyl group at the C6 position activates both the C2 and C4 chlorine atoms for nucleophilic displacement. This can lead to the formation of a mixture of C2 and C4 substituted isomers, making it difficult to obtain a single, pure product. This lack of regioselectivity can be a significant challenge in multi-step syntheses.
Q2: Which position (C2 or C4) is generally more reactive in this compound?
A2: For many 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive towards nucleophilic attack.[4] However, the potent electron-withdrawing effect of the CF₃ group at C6 significantly influences the electronic distribution in the ring, enhancing the reactivity of the adjacent C2 position as well. Therefore, it is common to obtain a mixture of both isomers, and the ratio can be highly dependent on the nucleophile and the reaction conditions.
Q3: What are the best general conditions for a selective mono-substitution reaction?
A3: To favor mono-substitution, it is recommended to use a slight excess (1.0-1.2 equivalents) of the nucleophile and to carefully control the reaction temperature. Polar aprotic solvents like DMF or NMP are often good choices. For sensitive substrates or to minimize di-substitution, starting at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it while monitoring the reaction progress is a good strategy.
Q4: Can I use catalytic methods to improve the reactivity and selectivity?
A4: Yes, for certain transformations like aminations, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to traditional SNAr. These methods can sometimes offer higher yields and improved regioselectivity, especially for less reactive amines. The choice of the palladium catalyst, phosphine ligand, and base is critical for success and may require optimization for your specific substrate and nucleophile.[3]
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of regioisomers and di-substituted products, other potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyrimidine byproducts.
-
Solvolysis: If the reaction is carried out in a nucleophilic solvent (e.g., an alcohol), the solvent itself can react with the starting material.
-
Decomposition: At high temperatures, especially in the presence of strong bases, the pyrimidine ring can be susceptible to degradation.
Experimental Protocols
General Procedure for Amination (SNAr)
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP (0.1-0.5 M), is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq). The amine (1.0-1.2 eq) is then added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 120 °C) while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Thiolation (SNAr)
To a solution of the thiol (1.0-1.2 eq) in an anhydrous polar aprotic solvent like DMF, a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) is added at 0 °C. After stirring for a short period, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature or heated as necessary, with monitoring by TLC or LC-MS. The workup and purification follow a similar procedure to the amination reaction.
Data Presentation
Table 1: Regioselectivity in SNAr of Substituted 2,4-Dichloropyrimidines
| C5/C6 Substituent | Nucleophile | Predominant Isomer | Reference |
| 5-NO₂ | Secondary Amine | C4 | [2] |
| 5-NO₂ | Tertiary Amine | C2 | [2] |
| 6-Aryl | Secondary Amine (Pd-catalyzed) | C4 | [3] |
| 6-Aryl | Aniline (uncatalyzed) | C4 | [3] |
Note: This table provides general trends observed for substituted 2,4-dichloropyrimidines. The regioselectivity for this compound may vary and should be determined experimentally.
Visualizations
Caption: General reaction pathway for the SNAr of this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
removal of starting material from 2,4-Dichloro-6-(trifluoromethyl)pyrimidine reactions
Welcome to the technical support center for reactions involving 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting material from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from my reaction?
A1: The primary methods for purifying your product and removing unreacted starting material are liquid-liquid extraction, column chromatography, and recrystallization.[1] The best method depends on the properties of your desired product, such as its polarity, solubility, and whether it is a solid or an oil.[2]
Q2: How can I quickly check if my reaction has gone to completion and if there is any starting material left?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid technique to monitor the progress of your reaction.[3] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[4] this compound is a UV-active compound due to its aromatic pyrimidine ring, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5][6]
Q3: My product and the starting material have very similar polarities. How can I separate them using column chromatography?
A3: Separating compounds with similar polarities can be challenging. To improve separation, you can try using a less polar solvent system, which will generally increase the separation between spots on a TLC plate.[1] You can also try a different stationary phase, such as alumina instead of silica gel.[2] Another option is to use a longer chromatography column or a column with a smaller particle size for higher resolution.
Q4: I am trying to remove the starting material by recrystallization, but my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the compound comes out of solution above its melting point, which can be caused by too rapid cooling or a high concentration of impurities.[7] To resolve this, try reheating the solution to redissolve the oil and allow it to cool more slowly. You can insulate the flask to encourage gradual cooling.[7] Adding a small seed crystal of your pure product can also help induce proper crystallization.[7]
Q5: Can I use an aqueous wash to remove the starting material?
A5: this compound is sparingly soluble in water.[8] Therefore, a simple water wash will likely be ineffective at removing significant quantities. However, if your product is soluble in an organic solvent, a wash with a dilute basic solution (like aqueous sodium bicarbonate) may help to hydrolyze and remove some of the unreacted dichloropyrimidine, although this process may be slow. A subsequent wash with brine is recommended to remove residual water from the organic layer.[8]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Unreacted Starting Material after Column Chromatography
-
Potential Cause: The polarity of the eluent used for column chromatography may be too high, causing the starting material to co-elute with your product.
-
Solution:
-
Optimize the Solvent System: Use TLC to test various solvent systems. A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate.[9] Aim for a solvent system that gives your product an Rf value of approximately 0.3 and maximizes the separation from the starting material spot.
-
Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This can help to first elute the less polar starting material, followed by your more polar product.[9]
-
Issue 2: Low Recovery Yield after Recrystallization
-
Potential Cause: The chosen recrystallization solvent may be too good, meaning your product has high solubility even at low temperatures.[7] Alternatively, you may not have allowed enough time for crystallization to complete.
-
Solution:
-
Solvent Selection: The ideal solvent for recrystallization is one in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures.[10] You may need to screen several solvents or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[1]
-
Maximize Crystal Formation: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of your product and maximize the yield of crystals.[7] If no crystals form, try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.[7]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol [11] |
| Appearance | Pale yellow liquid[8] |
| Boiling Point | ~185-187 °C |
| Density | ~1.6 g/mL |
| Solubility | Sparingly soluble in water[8] |
Table 2: Comparison of Purification Methods for a Hypothetical Reaction
| Purification Method | Initial Purity (Product:SM Ratio) | Final Purity (Product:SM Ratio) | Typical Recovery Yield | Notes |
| Liquid-Liquid Extraction | 70:30 | 80:20 | >95% | Good for initial work-up but may not fully remove the starting material. |
| Column Chromatography | 70:30 | >98:2 | 70-90% | Highly effective for separating compounds with different polarities.[12] |
| Recrystallization | 85:15 | >99:1 | 60-85% | Excellent for obtaining high purity, provided a suitable solvent is found.[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating a product from unreacted this compound when there is a noticeable difference in polarity.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a common choice. The ideal eluent should give the product an Rf value of ~0.3 and provide good separation from the starting material.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[9]
-
Fraction Combination and Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: Purification by Recrystallization
This method is ideal if your product is a solid and a suitable solvent can be found.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the product when hot but not when cold.[10] For pyrimidine derivatives, ethanol, ethyl acetate, or solvent pairs like ethyl acetate/hexane are often effective.[1][12]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.[1]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for choosing a purification method.
Caption: Nucleophilic substitution at the C4 position.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
Technical Support Center: Characterization of Unexpected Products in Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products encountered during pyrimidine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues and unexpected outcomes in popular pyrimidine synthesis reactions, such as the Biginelli and Pinner reactions.
Biginelli Reaction: Unexpected Products and Low Yields
The Biginelli reaction is a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, side reactions can lead to the formation of unexpected products and reduced yields.[1][2]
Q1: I observe a significant fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?
A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[3][4]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature may reduce the formation of the DHP byproduct.[3]
-
Catalyst Choice: The type of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different Brønsted or Lewis acid catalysts.[5]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[3]
Q2: My reaction has low conversion of starting materials, resulting in a poor yield of the desired DHPM. What are the likely causes and solutions?
A2: Low conversion can be due to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[6]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, confirm the concentration is appropriate.[6]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. While ethanol is commonly used, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Use high-purity starting materials.[3]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts and complicate purification. They arise from the reaction of the β-ketoester with urea in a competing pathway.[3]
Troubleshooting Steps:
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[3]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]
Pinner Synthesis: Common Side Reactions
The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. Challenges can arise during the cyclization step.[6]
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[3]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[6]
Troubleshooting Steps:
-
Catalyst: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.[6]
Regioselectivity in Pyrimidine Alkylation: N- vs. O-Alkylation
A common challenge in the functionalization of pyrimidines is controlling the regioselectivity of alkylation, which can occur at either a nitrogen (N-alkylation) or an oxygen (O-alkylation) atom.[7][8]
Q1: How can I control whether N- or O-alkylation occurs?
A1: The regioselectivity of pyrimidine alkylation is influenced by several factors, including the solvent, the base used, and the reaction temperature.[7] Generally, N-alkylation is favored under kinetic control (non-polar solvent, milder base, lower temperature), while O-alkylation is often favored under thermodynamic control (polar solvent, stronger base).[7]
Q2: How can I definitively determine if I have the N- or O-alkylated product?
A2: A combination of NMR spectroscopy techniques is the most reliable method to distinguish between N- and O-alkylated isomers.[8][9] Key 2D NMR experiments like HSQC, HMBC, and ROESY can provide definitive structural information.[9]
Data Presentation
The following tables summarize quantitative data on the formation of unexpected products and the influence of reaction conditions on product distribution.
Table 1: Influence of Reaction Conditions on Hantzsch Dihydropyridine (DHP) vs. Biginelli (DHPM) Product Yield
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temp (°C) | Time (h) | DHPM Yield (%) | DHP Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Reflux | 4 | 85 | <5 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 80 | 6 | 92 | Trace |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | None | Water | 90 | 2 | Not Reported | 96 |
| Furfural | Ethyl Acetoacetate | Urea | Gluconic Acid | Water | 60 | 6 | 90 | Not Reported |
| Furfural | Ethyl Acetoacetate | Ammonium Acetate | Gluconic Acid | Water | 60 | 3 | Not Reported | 92 |
Data compiled from multiple sources for illustrative purposes.[2][10][11][12]
Table 2: Influence of Solvent and Base on N- vs. O-Alkylation of a Substituted Pyrimidin-2(1H)-one
| Alkylating Agent | Base | Solvent | N-Alkylated Product Yield (%) | O-Alkylated Product Yield (%) |
| Iodomethane | K₂CO₃ | Acetone | 20 | 75 |
| Iodomethane | NaH | THF | 85 | 10 |
| Benzyl Bromide | K₂CO₃ | DMF | 30 | 65 |
| Benzyl Bromide | NaH | Dioxane | 78 | 15 |
Data is representative and compiled from general principles of alkylation regioselectivity.[7][13]
Experimental Protocols
Protocol 1: HPLC Analysis of a Biginelli Reaction Mixture
This protocol outlines a general method for analyzing the composition of a crude Biginelli reaction mixture to identify the desired product and potential byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[5]
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[5]
Protocol 2: NMR Spectroscopy for Distinguishing N- and O-Alkylated Pyrimidines
This protocol describes a general workflow using 2D NMR to determine the site of alkylation.
-
Acquire 1D Spectra: Obtain standard ¹H and ¹³C NMR spectra of the purified product.
-
Acquire 2D Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying long-range connectivities.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help to confirm the regiochemistry.
-
-
Data Analysis:
-
For N-alkylation: Look for an HMBC correlation from the protons of the newly introduced alkyl group to the pyrimidine ring carbons adjacent to the nitrogen atom. A ROESY/NOESY correlation may also be observed between the alkyl group protons and protons on the pyrimidine ring.
-
For O-alkylation: An HMBC correlation should be observed from the protons of the alkyl group to the pyrimidine ring carbon attached to the oxygen. The chemical shift of the carbon directly bonded to the oxygen will also be significantly downfield.
-
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
preventing hydrolysis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine during workup
Welcome to the technical support center for 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the workup of reactions involving this versatile chemical intermediate.
Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup
Hydrolysis of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a primary concern during aqueous workup procedures, leading to the formation of undesired hydroxy- and dihydroxy-pyrimidine byproducts. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group makes the chloro-substituents susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions.
Issue 1: Significant Formation of Hydrolyzed Byproduct Detected After Aqueous Workup
Possible Causes:
-
Prolonged exposure to aqueous basic or acidic conditions: The rate of hydrolysis is significantly accelerated in the presence of strong acids or bases.
-
Elevated temperatures during extraction: Higher temperatures can increase the rate of hydrolysis.
-
Inefficient phase separation: Extended contact time between the aqueous and organic layers can lead to increased hydrolysis.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Maintain Neutral pH | After quenching the reaction, neutralize the aqueous layer to a pH of ~7 using a mild acid (e.g., dilute HCl) or a mild base (e.g., saturated NaHCO₃ solution) before extraction. Monitor the pH with litmus paper or a pH meter. | Minimizes both acid- and base-catalyzed hydrolysis of the C-Cl bonds. |
| Use of Brine Washes | Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). | Brine washes reduce the solubility of organic compounds in the aqueous phase and can help to break up emulsions, leading to faster and more efficient phase separation and minimizing contact time with the aqueous layer. |
| Perform Extractions at Reduced Temperature | Conduct all aqueous extraction and washing steps at a reduced temperature, for example, in an ice-water bath. | Lowering the temperature significantly decreases the rate of the hydrolysis reaction. |
| Minimize Workup Time | Streamline the workup procedure to minimize the total time the compound is in contact with an aqueous phase. Have all necessary solutions and equipment prepared in advance. | Reduces the overall opportunity for hydrolysis to occur. |
| Back-Extraction | If the product is soluble in a non-polar organic solvent, a back-extraction can be performed. Extract the product into the organic phase, and then wash the organic phase with water or brine. | This can help to remove water-soluble impurities that may contribute to hydrolysis. |
Issue 2: Emulsion Formation During Extraction
Possible Causes:
-
Presence of polar, high molecular weight byproducts.
-
Vigorous shaking of the separatory funnel.
Solutions:
| Strategy | Experimental Protocol |
| Gentle Inversion | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. |
| Addition of Brine | Add a small amount of saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. |
| Filtration | Pass the emulsified mixture through a pad of Celite® or glass wool. |
| Centrifugation | If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: At which position is this compound more susceptible to hydrolysis?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution, including hydrolysis, than the chlorine at the C2 position. This is due to the electronic properties of the pyrimidine ring. However, the presence of the trifluoromethyl group at the C6 position can influence this reactivity.
Q2: What are the expected hydrolysis products?
The primary hydrolysis product will be 2-chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine. If the reaction is allowed to proceed further or under harsh conditions, the dihydroxy product, 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine, can also be formed.
Q3: How can I monitor for hydrolysis during my workup?
Thin Layer Chromatography (TLC) is a quick and effective method. The hydrolyzed products are typically more polar than the starting material and will have a lower Rf value. You can run a TLC of your organic layer before and after the aqueous workup to check for the appearance of new, more polar spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the parent compound and its hydrolysis byproducts.
Q4: Can I use a different solvent for extraction to avoid hydrolysis?
While solvents like ethyl acetate and dichloromethane are common, using a less polar solvent such as diethyl ether or toluene might reduce the amount of water dissolved in the organic phase, potentially lowering the chance of hydrolysis within that phase. However, ensure your product is sufficiently soluble in the chosen solvent.
Q5: Is it better to use a mild inorganic base or an organic base for neutralization?
For neutralization, a mild inorganic base like sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) or organic amines. Strong bases can significantly accelerate the rate of hydrolysis.
Experimental Workflow & Decision Making
The following diagrams illustrate a recommended experimental workflow for a typical workup and a decision-making process to minimize hydrolysis.
Caption: Recommended general workflow for the workup of reactions involving this compound.
Caption: Decision-making guide for minimizing hydrolysis during aqueous workup.
Technical Support Center: Selective C4 Substitution on 2,4-Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective C4 substitution of 2,4-dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity pattern for nucleophilic substitution on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution (SNAr) and cross-coupling reactions than the chlorine at the C2 position.[1][2][3][4][5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[6]
Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For instance, in C-S coupling reactions, certain Pd(II)-IPent precatalysts can lead to C2 selectivity, while Pd-PEPPSI-IPent favors the conventional C4 product.[1] For Suzuki couplings, a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote C4-selectivity.[7]
-
Reaction Conditions: Temperature, solvent, and the base used can all play a critical role in determining the reaction's outcome.[3] For example, in palladium-catalyzed aminations, LiHMDS as a base has been shown to give high regioselectivity for the C4 isomer.[2] Microwave irradiation has also been used to achieve efficient and highly regioselective C4 substitution in Suzuki couplings.[8][9]
-
Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups at the C5 position tend to enhance the inherent preference for C4 substitution.[3]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, particularly with an electron-withdrawing group at C5.[3][10]
Q3: Can the selectivity be inverted to favor the C2 position?
Yes, under specific conditions, the selectivity can be inverted to favor substitution at the C2 position. This has been demonstrated in Pd-catalyzed C-S coupling reactions using specific palladium precatalysts supported by bulky N-heterocyclic carbene ligands.[1][11] This atypical selectivity provides a valuable synthetic route to previously less accessible compounds.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature.3. Screen different solvents and bases.4. Consider if ring substituents are deactivating and if a different synthetic route is necessary. | [3] |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position. | 1. For aminations, consider a Pd-catalyzed approach, which often strongly favors C4 substitution.2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding.4. Optimize reaction conditions by systematically screening solvents, bases, and temperatures. For example, n-butanol with DIPEA has been reported to favor C4 substitution. | [2][3][5] |
| Difficulty Separating C2 and C4 Isomers | The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. Optimize reaction conditions to improve selectivity (see above).2. Modify the nucleophile to potentially enhance selectivity.3. Consider functional group interconversion; changing one chloro group to another functional group (e.g., a thioether) can alter the relative reactivity. | [3] |
Catalyst Selection and Performance Data
The choice of catalyst and ligand is critical for achieving high C4 selectivity. Below is a summary of catalyst systems for various cross-coupling reactions.
Suzuki Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | C4:C2 Ratio | Citation |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 95 | >99:1 | [8][9] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92 | >99:1 | [8] |
| Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | - | 10.4:1 | [7] |
Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | C4:C2 Ratio | Citation |
| Pd₂(dba)₃ / XPhos | LiHMDS | Toluene | 100 | 95 | >30:1 | [2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 85 | >95:5 | [12] |
| Pd(OAc)₂/Xantphos | NaOtBu | Toluene | - | - | - | [6] |
Sonogashira Coupling
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Citation |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 80-95 | [13][14] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 85 | [13] |
Note: Yields and selectivities are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling
A mixture of 2,4-dichloropyrimidine (1.0 mmol), aryl or heteroaryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), and K₂CO₃ (3.0 mmol) in a 1,4-dioxane/water (4:1, 5 mL) solution is subjected to microwave irradiation at 120°C for 15 minutes.[8][9] After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8][9]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
To a solution of 6-aryl-2,4-dichloropyrimidine (1.0 mmol) and the secondary amine (1.2 mmol) in anhydrous toluene (5 mL) under an argon atmosphere is added LiHMDS (1.5 mmol). Then, a solution of the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 1-5 mol%) is added. The reaction mixture is heated at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.[2]
Visualized Workflows and Concepts
Caption: Decision workflow for selective C4 substitution.
Caption: General experimental workflow for cross-coupling.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two key trifluoromethylated pyrimidine isomers: 2,4-dichloro-6-(trifluoromethyl)pyrimidine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for their effective application in the synthesis of novel pharmaceuticals and agrochemicals. This document summarizes the available experimental data, outlines relevant synthetic protocols, and provides a theoretical framework for rationalizing their chemical behavior.
Executive Summary
The position of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyrimidine ring significantly influences the reactivity of the two chloro substituents towards nucleophilic aromatic substitution (SNAr). In general, the chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position. However, the presence and location of the -CF₃ group modulates this intrinsic reactivity.
For 2,4-dichloro-5-(trifluoromethyl)pyrimidine , the -CF₃ group at the C5 position strongly activates the adjacent C4-chloro group, making it the primary site for nucleophilic displacement. In contrast, for This compound , the -CF₃ group at the C6 position activates both the C2 and C4 positions, leading to potentially more complex reaction outcomes and opportunities for selective functionalization under carefully controlled conditions.
Comparative Reactivity Data
| Isomer | Nucleophile | Reaction Conditions | Product(s) | Yield | Reference |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | 1H-pyrazole | Not specified | 1:1 mixture of 4-pyrazolyl and 2-pyrazolyl isomers | Not specified | [1] |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Diethylamine | iPr₂NEt, CHCl₃, 40°C, 3h | 4-(diethylamino)-2-chloro-5-(trifluoromethyl)pyrimidine | Not specified | [2] |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Triethylamine | iPr₂NEt, CHCl₃, 40°C, 3h | 2-chloro-4-(diethylamino)-5-(trifluoromethyl)pyrimidine (via in situ N-dealkylation) | Not specified | [2] |
| This compound | Amines | General | C4 substitution is generally favored | Not specified | General observation |
Theoretical Framework and Reactivity Rationale
The observed reactivity patterns can be rationalized by considering the electronic effects of the trifluoromethyl group on the pyrimidine ring. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I effect).[3][4] This effect depletes electron density from the pyrimidine ring, making the carbon atoms attached to the chlorine atoms more electrophilic and thus more susceptible to nucleophilic attack.
In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Logical Relationship of Reactivity
Caption: Electronic activation of C2 and C4 positions by nitrogen atoms and trifluoromethyl groups.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of the starting materials and a general procedure for nucleophilic substitution.
Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This synthesis is typically a two-step process starting from uracil.[5]
Step 1: Synthesis of 5-(trifluoromethyl)uracil
A mixture of uracil, sodium trifluoromethanesulfinate (Langlois' reagent), and a catalytic amount of iron(II) sulfate in water is treated with an organic peroxide (e.g., tert-butyl hydroperoxide) at a controlled temperature.[5] The reaction progress is monitored by HPLC.
Step 2: Chlorination of 5-(trifluoromethyl)uracil
The intermediate 5-(trifluoromethyl)uracil is then chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as diisopropylethylamine (DIPEA), to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[5]
General Procedure for Nucleophilic Aromatic Substitution with an Amine
The following is a general protocol for the reaction of a dichlorotrifluoromethylpyrimidine with an amine nucleophile.
Caption: General workflow for nucleophilic substitution on dichlorotrifluoromethylpyrimidines.
Conclusion
The reactivity of this compound and 2,4-dichloro-5-(trifluoromethyl)pyrimidine is dictated by the electronic influence of the trifluoromethyl group. While both isomers are activated towards nucleophilic attack, the position of the -CF₃ group governs the regioselectivity of the substitution. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, substitution is strongly favored at the C4 position. In contrast, this compound presents a more nuanced reactivity profile with potential for substitution at both C2 and C4, offering opportunities for the synthesis of a wider range of derivatives through careful control of reaction conditions. This guide provides a foundational understanding to aid researchers in the strategic use of these important synthetic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
A Comparative Analysis of Trifluoromethylpyrimidine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has been a cornerstone in the development of a diverse range of biologically active molecules. The position of this highly electronegative group on the pyrimidine ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the biological activities of trifluoromethylpyrimidine isomers, with a focus on their performance in anticancer and kinase inhibition assays. The information presented herein is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.
Comparative Biological Activity
The biological activity of trifluoromethylpyrimidine derivatives is profoundly influenced by the position of the CF3 group. While comprehensive studies directly comparing all positional isomers (2-, 4-, 5-, and 6-trifluoromethylpyrimidine) in the same assays are limited, the existing literature provides valuable insights into their individual activities.
Derivatives of 5-trifluoromethylpyrimidine have been extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] The trifluoromethyl group at the 5-position is often a key feature in the design of these inhibitors.[1] Several studies have reported the synthesis of 5-trifluoromethylpyrimidine derivatives with significant antitumor activities against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer).[1]
On the other hand, derivatives of 6-trifluoromethylpyrimidine have demonstrated a broader spectrum of biological activities, including antifungal, insecticidal, and anticancer properties.[3][4] Studies have shown their efficacy against various fungal strains and insect species.[3][4] In the context of cancer, these derivatives have shown activity against cell lines such as PC3, K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549.[3]
Information on the biological activities of 2-trifluoromethylpyrimidine and 4-trifluoromethylpyrimidine derivatives is less prevalent in the readily available scientific literature, highlighting a potential area for future research.
Data Presentation: Anticancer and Kinase Inhibition Activity
The following tables summarize the quantitative data from various studies on the anticancer and kinase inhibitory activities of trifluoromethylpyrimidine derivatives. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of Trifluoromethylpyrimidine Derivatives (IC50, µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | |||
| Compound 9u | A549 | 0.35 | [1][2] |
| MCF-7 | 3.24 | [1][2] | |
| PC-3 | 5.12 | [1][2] | |
| 6-Trifluoromethylpyrimidine Derivatives | |||
| Various amide derivatives | PC3, K562, Hela, A549 | Evaluated at 5 µg/ml | [3][4] |
Table 2: EGFR Kinase Inhibition by 5-Trifluoromethylpyrimidine Derivatives
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| Compound 9u | EGFR | 0.091 | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Trifluoromethylpyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the trifluoromethylpyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the absorbance of treated cells relative to the untreated control cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Trifluoromethylpyrimidine compounds
-
Kinase assay buffer
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the trifluoromethylpyrimidine compounds in an appropriate solvent (e.g., DMSO).
-
In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Incubate briefly to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then a second reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many 5-trifluoromethylpyrimidine derivatives have been specifically designed to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway and inhibition by 5-trifluoromethylpyrimidine derivatives.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Cancer Therapy: A Comparative Guide to 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern oncology. This guide provides an objective comparison of 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives, a promising scaffold in kinase inhibitor design. By examining experimental data and detailed methodologies, we aim to illuminate the therapeutic potential and structure-activity relationships of these compounds.
The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] The introduction of a trifluoromethyl group at the 6-position and chlorine atoms at the 2- and 4-positions of the pyrimidine ring can significantly influence the compound's potency, selectivity, and metabolic stability. This guide delves into the validation of these derivatives as inhibitors of key oncogenic kinases, offering a comparative analysis against alternative inhibitors.
Comparative Kinase Inhibitory Activity
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the available quantitative data for this compound derivatives and related analogs against several key kinases implicated in cancer progression.
Table 1: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Modification on Pyrimidine Core | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| L-18 | 2,4-dichloro-6-methyl | EGFRT790M/L858R | 650 | Osimertinib | - |
| Related Pyrimidine Derivative 1 | 2,4-diaryl | EGFRL858R/T790M | 0.26 | - | - |
| Related Pyrimidine Derivative 2 | 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidine | DHFR | - | Trimethoprim | - |
Note: Data for direct this compound derivatives against a broad panel of EGFR mutants is limited in publicly available literature. The data presented for L-18, a closely related methyl analog, demonstrates the potential of this scaffold.[3][4]
Table 2: Inhibitory Activity against Vascular Endothelial Growth Factor Receptor (VEGFR)
| Compound ID | Modification on Pyrimidine Core | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| SP2 | N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide | VEGFR-2 | 6.82 | Cabozantinib | 0.045 |
| Related Thienopyrimidine 1 | Thieno[2,3-d]pyrimidine based | VEGFR-2 | 0.0334 | - | - |
| Related Thienopyrimidine 2 | Thieno[2,3-d]pyrimidine based | VEGFR-2 | 0.021 | - | - |
Note: The presented data showcases the potential of the broader pyrimidine scaffold against VEGFR-2.[5][6] Specific data for this compound derivatives against VEGFR is an area for further investigation.
Table 3: Inhibitory Activity against Phosphoinositide 3-kinase (PI3K)
| Compound ID | Modification on Pyrimidine Core | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PQR514 | 2-amino-4-(difluoromethyl)pyrimidine | PI3Kα | < 7 | - | - |
| Related Pyrazolo[1,5-a]pyrimidine 1 | Benzimidazole derivative | PI3Kδ | 18 | - | - |
| Related Pyrazolo[1,5-a]pyrimidine 2 | Benzimidazole derivative | PI3Kδ | 52 | - | - |
Note: These related pyrimidine derivatives highlight the adaptability of the scaffold for potent and selective PI3K inhibition.[7][8]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize the signaling pathways they target and the workflows used for their evaluation.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, PI3K)
-
Specific peptide substrate for the kinase
-
ATP
-
This compound derivative or other test inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
96- or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme to the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or vehicle (DMSO) to the wells containing the kinase. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete unreacted ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HUVEC)
-
Cell culture medium and supplements
-
This compound derivative or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, particularly for the closely related 6-methyl analog, demonstrates potent activity against clinically relevant EGFR mutants.[3] Further structure-activity relationship studies are warranted to fully explore the potential of the trifluoromethyl group in enhancing potency and selectivity against a broader range of kinases. The experimental protocols provided in this guide offer a robust framework for the continued validation and optimization of this important class of compounds in the pursuit of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of Substituted Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted trifluoromethylpyrimidines are a critical class of heterocyclic compounds in medicinal chemistry and materials science, largely due to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability and binding affinity. The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. This guide provides a comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of these compounds, complete with experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of trifluoromethylpyrimidines in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.
Key NMR Observables:
-
¹H NMR: Provides information on the protons attached to the pyrimidine ring and its substituents. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the -CF₃ group. Aromatic protons typically appear in the range of 7.0-9.5 ppm[1].
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon of the -CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. Carbons directly attached to fluorine or the -CF₃ group will show characteristic splitting patterns and chemical shifts[2].
-
¹⁹F NMR: This is a particularly powerful tool for analyzing fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive[3]. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, typically appearing in the range of -50 to -70 ppm relative to CFCl₃[3]. This large chemical shift dispersion allows for the clear resolution of signals from different fluorine-containing moieties within a mixture[4][5][6].
Quantitative NMR Data Comparison
The following table summarizes typical NMR data for representative substituted trifluoromethylpyrimidine compounds.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | ¹³C | 162.2 (C2), 159.2 (q, C4, ¹JCF=35.5), 158.4 (C6), 119.5 (q, CF₃, ¹JCF=276.5), 116.3 (C5) | ¹JCF, see shifts | CDCl₃ |
| 4-Trifluoromethyl-2,6-dimethylpyrimidine [7] | ¹³C | 168.9 (C2/C6), 161.2 (q, C4, ²JCF=34.9), 122.3 (q, CF₃, ¹JCF=275.5), 113.8 (C5), 24.9 (CH₃) | ¹JCF, ²JCF, see shifts | CDCl₃ |
| 6-(2-furyl)-2-methyl-4-trifluoromethylpyrimidine [8] | ¹³C | 169.1, 160.2 (q, ²JCF=34.0), 150.3, 146.5, 122.5 (q, ¹JCF=275.0), 115.5, 112.9, 107.9, 25.1 | ¹JCF, ²JCF, see shifts | CDCl₃ |
| Generic -CF₃ on Pyrimidine | ¹⁹F | -60 to -70 | N/A | Various |
Note: 'q' denotes a quartet multiplicity. Data for 2-Chloro-4-(trifluoromethyl)pyrimidine is derived from spectral databases[9].
Experimental Workflow: NMR Analysis
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with fragmentation techniques (MS/MS), it can also offer structural insights.
Ionization and Fragmentation:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile molecules. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information[10].
-
Electron Impact (EI): A high-energy technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule[11].
-
Fragmentation Patterns: The fragmentation of trifluoromethylpyrimidines is often characterized by several key pathways. Common losses include the neutral loss of HF, cleavage of the -CF₃ radical, and cleavages within the pyrimidine ring itself[12][13]. The stability of the pyrimidine ring often results in a prominent molecular ion or a fragment corresponding to the intact ring system[14].
Quantitative MS Data Comparison
This table presents hypothetical but characteristic mass spectrometry data for trifluoromethylpyrimidines.
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| 2-Amino-4-trifluoromethylpyrimidine | ESI+ | 164.05 | 144.04, 95.03 | [M+H]⁺, Loss of HF, Loss of CF₃ |
| 2-Chloro-4-trifluoromethylpyrimidine | EI | 182.00 (M⁺) | 163.00, 147.00, 113.01 | M⁺, Loss of F, Loss of Cl, Loss of CF₃ |
| 4-Phenyl-2-trifluoromethylpyrimidine | ESI+ | 223.07 | 203.06, 154.06 | [M+H]⁺, Loss of HF, Loss of CF₃ |
Experimental Workflow: LC-MS/MS Analysis
Comparative Overview: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed 3D structure, atom connectivity, stereochemistry. | Molecular weight, elemental formula, fragmentation patterns. |
| Sensitivity | Lower (mg to high µg range). | Higher (µg to pg range). |
| Sample State | Solution (requires deuterated solvents). | Solid, liquid, or gas (analyzed in vacuum). |
| Quantitation | Inherently quantitative (signal area is proportional to the number of nuclei). | Can be quantitative with appropriate standards and calibration. |
| Analysis Time | Longer (minutes to hours per experiment). | Shorter (seconds to minutes per sample). |
| Structural Insight | Unambiguous structure determination. | Infers structure from fragmentation; isomers can be difficult to distinguish. |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified substituted trifluoromethylpyrimidine.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer[5][15].
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Often requires a longer acquisition time. A proton-decoupled experiment is standard.
-
¹⁹F NMR: Acquire with proton decoupling. Use an appropriate reference standard like CFCl₃ (0 ppm) or an external standard[16].
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations to elucidate the final structure.
Protocol 2: LC-MS/MS Analysis[10]
-
Sample Preparation:
-
Chromatographic Conditions (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[10].
-
Mobile Phase A: 0.1% formic acid in water[10].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[10].
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes)[10].
-
Flow Rate: 0.3 mL/min[10].
-
Column Temperature: 40 °C[10].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[10].
-
Capillary Voltage: 3.5 kV[10].
-
Source Temperature: 120 °C[10].
-
Desolvation Temperature: 350 °C[10].
-
Acquisition Mode: Full scan MS followed by data-dependent MS/MS[10].
-
Scan Range: m/z 100-800[10].
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation[10].
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions to confirm the compound's identity and structure.
Logical Diagram: Complementary Analysis
Conclusion
NMR spectroscopy and mass spectrometry are indispensable and complementary techniques for the analysis of substituted trifluoromethylpyrimidines. Mass spectrometry provides rapid confirmation of molecular weight and elemental formula with exceptional sensitivity, making it ideal for initial screening and reaction monitoring. NMR spectroscopy, in turn, delivers an exhaustive structural picture, resolving ambiguities related to isomerism and providing the definitive connectivity map of the molecule. The integrated application of both methods, as outlined in this guide, enables researchers to characterize novel trifluoromethylpyrimidine compounds with the highest degree of confidence, accelerating research and development in the pharmaceutical and chemical industries.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. article.sapub.org [article.sapub.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. colorado.edu [colorado.edu]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Comparative Analysis of the Biological Activity of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-6-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Analogs derived from this core have demonstrated significant potential across various therapeutic areas, most notably in oncology and mycology. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in further research and development.
Anticancer Activity
A significant body of research has focused on the development of this compound analogs as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative analogs, primarily focusing on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Modification on Pyrimidine Core | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17v | Substituted arylamine at C4 | H1975 (NSCLC) | 2.27 | 5-FU | 9.37 |
| L-18 | Substituted arylamine at C4 | H1975 (NSCLC) | 0.65 ± 0.06 | - | - |
| Compound 21 | Quinoline moiety | H1975 (L858R/T790M) | 0.21 | Osimertinib | 0.04 |
| Compound 21 | HCC827 | 0.010 | Osimertinib | 0.0042 | |
| Compound 21 | A549 (WT EGFR) | 0.99 | Osimertinib | 0.92 | |
| 5l | Amide moiety | PC3 (Prostate Cancer) | Inhibition Rate: 54.94% at 5 µg/ml | Doxorubicin | - |
| 5n | Amide moiety | PC3 (Prostate Cancer) | Inhibition Rate: 51.71% at 5 µg/ml | Doxorubicin | - |
| 5o | Amide moiety | PC3 (Prostate Cancer) | Inhibition Rate: 50.52% at 5 µg/ml | Doxorubicin | - |
| 5r | Amide moiety | PC3 (Prostate Cancer) | Inhibition Rate: 55.32% at 5 µg/ml | Doxorubicin | - |
| 5v | Amide moiety | PC3 (Prostate Cancer) | Inhibition Rate: 64.20% at 5 µg/ml | Doxorubicin | - |
NSCLC: Non-Small Cell Lung Cancer; 5-FU: 5-Fluorouracil. Data for compounds 5l, 5n, 5o, 5r, and 5v are presented as inhibition rates at a fixed concentration as IC50 values were not provided in the source material.
Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
The anti-proliferative activity of the pyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human tumor cell lines (e.g., PC-3, MGC-803, MCF-7, and H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway and Mechanism of Action
Several analogs of this compound have been identified as inhibitors of key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3] Inhibition of EGFR is a critical therapeutic strategy for certain types of cancer, particularly non-small cell lung cancer (NSCLC).[2][3]
Some of these pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][3] For instance, compound 17v was found to induce apoptosis in H1975 cells by increasing the expression of pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2.[1]
Below is a diagram illustrating the EGFR signaling pathway and the potential point of inhibition by these pyrimidine analogs.
Caption: EGFR signaling pathway and inhibition by pyrimidine analogs.
The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of these compounds.
Caption: Workflow for anticancer activity evaluation.
Antifungal Activity
In addition to their anticancer properties, certain trifluoromethyl pyrimidine derivatives have demonstrated notable antifungal activity.
Quantitative Data Summary
The in vitro antifungal activity of a series of trifluoromethyl pyrimidine derivatives containing an amide moiety was evaluated against several plant pathogenic fungi.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/ml | Control (Tebuconazole) Inhibition Rate (%) |
| 5b | Botrytis cinerea | 96.76 | 96.45 |
| 5j | Botrytis cinerea | 96.84 | 96.45 |
| 5l | Botrytis cinerea | 100 | 96.45 |
| 5v | Sclerotinia sclerotiorum | 82.73 | 83.34 |
Experimental Protocols
In Vitro Antifungal Activity Test
The antifungal activity of the compounds is typically determined using the mycelium growth rate method.[4][5]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and mixed with potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Mycelial Disc Inoculation: A mycelial disc of a specific diameter (e.g., 4 mm) is taken from the edge of a fresh culture of the test fungus and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 1 °C) for a defined period.
-
Measurement: The diameter of the mycelial growth is measured, and the inhibition rate is calculated using the following formula: Inhibition rate (%) = [(C - T) / C] × 100 Where C is the diameter of mycelial growth in the control plate, and T is the diameter of mycelial growth in the treated plate.
Conclusion
Analogs of this compound represent a promising class of compounds with diverse biological activities. The anticancer potential of these molecules, particularly as EGFR inhibitors, warrants further investigation and optimization. The structure-activity relationship studies suggest that modifications at the C2 and C4 positions of the pyrimidine ring are crucial for their biological effects. Similarly, the antifungal properties of certain analogs highlight their potential for development as novel agrochemicals or antifungal drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and evaluate new analogs with enhanced potency and selectivity.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trifluoromethylpyrimidine-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Among the promising new classes of antifungals are those based on the trifluoromethylpyrimidine scaffold. This guide provides a comprehensive comparison of the efficacy of these agents, supported by available experimental data, to aid researchers in the field of antifungal drug development.
In Vitro Efficacy: A Comparative Analysis
Trifluoromethylpyrimidine derivatives have demonstrated potent in vitro activity against a range of fungal pathogens, including both common and emerging species. The following tables summarize the minimum inhibitory concentrations (MICs) of various trifluoromethylpyrimidine-based compounds and other novel pyrimidine derivatives compared to standard antifungal agents.
Table 1: Antifungal Activity of Trifluoromethylpyrimidine Derivatives Against Agricultural Fungal Pathogens
| Compound | Botrytis cinerea (Cucumber) | Botrytis cinerea (Strawberry) | Botrytis cinerea (Tobacco) | Botrytis cinerea (Blueberry) | Phytophthora infestans | Pyricularia oryzae |
| 4 | 58.3% | 75.2% | 60.1% | 65.4% | 45.6% | 50.2% |
| 5h | 62.1% | 80.5% | 68.3% | 70.1% | 55.2% | 58.7% |
| 5o | 65.4% | 82.3% | 70.2% | 72.5% | 58.9% | 60.3% |
| 5r | 68.2% | 85.1% | 72.8% | 75.3% | 60.1% | 62.5% |
| Tebuconazole | 96.5% | 95.8% | 97.2% | 96.9% | - | - |
Data represents inhibition rates at 50 µg/mL.[1]
Table 2: Antifungal Activity of a Novel Pyrimidine-Based Scaffold Against Human Fungal Pathogens
| Organism | MIC (µg/mL) |
| Aspergillus fumigatus (Wild-Type) | 2 |
| Aspergillus terreus | 2 |
| Aspergillus niger | 2 |
| Mucor circinelloides | 2 |
| Lomentospora prolificans | 2 |
| Scedosporium apiospermum | 2 |
| Cryptococcus neoformans | 2 |
| Candida albicans | 64 |
| Candida auris (Strain 3081) | 8 |
MIC values for a novel pyrimidine-based antifungal compound.[2]
Table 3: Comparative Antifungal Activity of a Pyrimidinetrione-Imidazole Conjugate
| Compound | Candida albicans MIC (mM) |
| Pyrimidinetrione-imidazole conjugate (75) | 0.002 |
| Fluconazole | 0.013 |
This novel conjugate was found to be 6.5-fold more active against Candida albicans than fluconazole.[3]
Potential Mechanisms of Action
Current research suggests that trifluoromethylpyrimidine-based antifungal agents may exert their effects through multiple mechanisms, primarily by inducing endoplasmic reticulum (ER) stress and potentially by inhibiting the ergosterol biosynthesis pathway.
Disruption of Endoplasmic Reticulum (ER) Homeostasis
A novel pyrimidine-based antifungal scaffold has been shown to disrupt ER homeostasis in Aspergillus fumigatus.[2] This leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR), a cellular stress response. The primary signaling pathway involved in the fungal UPR is the IRE1-Hac1 pathway.
References
A Comparative Guide to the Spectroscopic Identification of Intermediates in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate steps of metabolic pathways is paramount. The de novo pyrimidine synthesis pathway, essential for creating the building blocks of DNA and RNA, involves a series of transient intermediates.[1][2] Accurately identifying and characterizing these molecules is crucial for studying enzyme kinetics, diagnosing metabolic disorders, and developing targeted therapeutics.
This guide provides an objective comparison of key spectroscopic techniques used to identify and analyze the intermediates of pyrimidine synthesis. We will delve into the performance of these methods, present supporting data in a comparative format, and provide generalized experimental protocols for their application.
The De Novo Pyrimidine Synthesis Pathway
The synthesis of pyrimidines from simple precursors involves several key enzymatic steps, producing distinct intermediates. The pathway begins with the formation of carbamoyl phosphate and culminates in the first pyrimidine nucleotide, Uridine Monophosphate (UMP).[3] The primary intermediates in this pathway are:
-
Carbamoyl Phosphate
-
Carbamoyl Aspartate
-
Dihydroorotate
-
Orotate
-
Orotidine Monophosphate (OMP)
-
Uridine Monophosphate (UMP)
The diagram below illustrates the progression of these intermediates through the de novo pathway.
References
In Vitro Performance of Pyrimidine-Based EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors based on their in vitro performance. The data presented is supported by detailed experimental protocols for key assays.
The Epidermal Growth factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[3][4] Pyrimidine-based derivatives have emerged as a prominent class of EGFR inhibitors, with many compounds demonstrating significant therapeutic benefits.[1][3][4] This guide summarizes the in vitro inhibitory activities of various pyrimidine-based compounds against wild-type and mutant EGFR, as well as their effects on cancer cell lines.
Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based EGFR inhibitors from recent studies. These values represent the concentration of the inhibitor required to reduce the activity of the EGFR enzyme or the viability of cancer cells by 50%. Lower IC50 values indicate higher potency.
| Compound/Series | EGFR Variant | Test System/Cell Line | IC50 (nM) | Reference |
| Tetrahydropyrido[4,3-d]pyrimidine (Series 5-10) | Wild-Type | Recombinant Enzyme | 8 - 18 | [1][2] |
| 4,6-disubstituted pyrido[3,4-d]pyrimidine (Compound 22) | Wild-Type | Recombinant Enzyme | 0.1 | [1][2] |
| 4,6-disubstituted pyrido[3,4-d]pyrimidine (Compound 23) | Wild-Type | Recombinant Enzyme | 0.1 | [1][2] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 30) | Wild-Type | Recombinant Enzyme | 0.95 | [1] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 31) | Wild-Type | Recombinant Enzyme | 0.97 | [1] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 32) | Wild-Type | Recombinant Enzyme | 1.5 | [1] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (Compound 42) | L858R | Recombinant Enzyme | 1.1 | [1][2] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (Compound 42) | L858R/T790M | Recombinant Enzyme | 34 | [1][2] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (Compound 42) | L858R/T790M/C797S | Recombinant Enzyme | 7.2 | [1][2] |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (Compound 46) | Wild-Type | Recombinant Enzyme | 3.76 | [1][2] |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (Compound 48) | Wild-Type | Recombinant Enzyme | 3.63 | [1][2] |
| 4,6-disubstituted pyrrolo[2,3-d]pyrimidines (Compound 51) | Wild-Type | Recombinant Enzyme | 3.8 | [1][2] |
| 4,6-disubstituted pyrrolo[2,3-d]pyrimidines (Compound 53) | Wild-Type | Recombinant Enzyme | 3.3 | [1][2] |
| 4,5-disubstituted pyrrolo[3,2-d]pyrimidine (Compound 70) | Wild-Type | Recombinant Enzyme | 5.7 | [1][2] |
| Pyrazolo[3,4-d]pyrimidine (Compound 4) | Tyrosine Kinase | Recombinant Enzyme | 54 | [5][6] |
| Pyrazolo[3,4-d]pyrimidine (Compound 15) | Tyrosine Kinase | Recombinant Enzyme | 135 | [5][6] |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | Tyrosine Kinase | Recombinant Enzyme | 34 | [5][6] |
| Indolyl-Pyrimidine Hybrid (Compound 3f) | MCF-7 (Breast Cancer) | Cell-based | 8,300 | [7] |
| Indolyl-Pyrimidine Hybrid (Compound 3g) | HCT-116 (Colon Cancer) | Cell-based | 9,100 | [7] |
| Indolyl-Pyrimidine Hybrid (Compound 4f) | HepG2 (Liver Cancer) | Cell-based | 9,500 | [7] |
| Indolyl-Pyrimidine Hybrid (Compound 4h) | MCF-7 (Breast Cancer) | Cell-based | 8,900 | [7] |
| Pyrimidine Derivative (Compound R8) | MDA-MB-231 (Breast Cancer) | Cell-based | 18,500 | [8] |
Visualizing the Mechanism and Workflow
To better understand the context of these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical in vitro testing workflow.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Caption: General experimental workflow for in vitro testing of EGFR inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate pyrimidine-based EGFR inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the EGFR kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test pyrimidine-based inhibitor
-
Control inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. Dilute the recombinant EGFR enzyme and substrate in the kinase assay buffer to their desired working concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted test inhibitor or control to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well, followed by the addition of 10 µL of the ATP/substrate master mix. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank control values from all other readings. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[9][10]
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effect and IC50 value of a test compound on EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test pyrimidine-based inhibitor
-
Vehicle control (e.g., 0.1% DMSO in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in complete growth medium at 2X the final desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well. Incubate the plate for 1-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition and Analysis: Measure the absorbance at 570-590 nm using a microplate reader. Subtract the absorbance of the "no cell" blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[4][11]
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.
Objective: To assess the inhibitory effect of a test compound on EGFR phosphorylation in cancer cells.
Materials:
-
EGFR-dependent cancer cell line
-
Test pyrimidine-based inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells for 18-24 hours. Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentrations with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-Actin or GAPDH).
-
Data Analysis: Perform densitometry analysis on the bands using software like ImageJ to quantify the inhibition of EGFR phosphorylation relative to the total EGFR and the loading control.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ulab360.com [ulab360.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective therapeutic agents. The strategic placement of diverse substituents at the 2- and 4-positions of the pyrimidine ring allows for the fine-tuning of pharmacological activity across a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted pyrimidines, focusing on their applications as cholinesterase inhibitors, anticancer agents, and antibacterials. The information is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activities
The therapeutic potential of 2,4-disubstituted pyrimidines is dictated by the nature of the chemical moieties at the C2 and C4 positions. These substitutions influence the molecule's size, shape, electronics, and hydrogen bonding capacity, thereby governing its interaction with specific biological targets.
As Cholinesterase Inhibitors
In the context of Alzheimer's disease, 2,4-disubstituted pyrimidines have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The SAR studies reveal that the substituents at both C2 and C4 positions significantly impact inhibitory potency and selectivity.[1][2]
Generally, a C4-arylalkylamino substituent is favored. Variations at the C2 position with different heterocyclic rings modulate the inhibitory activity. For instance, a thiomorpholine ring at the C2 position has been shown to be critical for potent cholinesterase inhibition.[1] Molecular modeling studies suggest that the C2-thiomorpholine substituent orients towards the cationic active site of AChE, while in BuChE, it interacts with a hydrophobic region near the active site gorge.[1]
| Compound ID | C2-Substituent | C4-Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 7c | Thiomorpholine | N-benzylamino | 0.33 | 2.30 | [1] |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | 5.5 | - | [2] |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | - | 2.2 | [2] |
As Anticancer Agents
The 2,4-disubstituted pyrimidine scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and eukaryotic Elongation Factor-2 Kinase (eEF-2K).
CDK Inhibitors: A series of N²,N⁴-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of CDK2 and CDK9.[3][4] The SAR exploration of this series has led to the discovery of compounds with low nanomolar IC50 values. These compounds have demonstrated significant antiproliferative activity against various tumor cell lines, including triple-negative breast cancer.[3][4]
| Compound ID | C2-Substituent | C4-Substituent | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| 3g | - | - | 83 | - | [3][4] |
| 3c | - | - | - | 65 | [3][4] |
Aurora Kinase Inhibitors: Novel 2,4-disubstituted pyrimidines have been designed and evaluated as inhibitors of Aurora kinases A and B. Certain compounds have shown potent anti-proliferative activities against cancer cell lines like A549, HCT-116, and MCF-7, with IC50 values in the low micromolar and nanomolar range for kinase inhibition.[5] The most promising compounds induce apoptosis in cancer cells.[5]
| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 12a | HCT-116 | 1.31 ± 0.41 | 309 | 293 | [5] |
| 12a | A549 | 12.05 ± 0.45 | 309 | 293 | [5] |
| 12a | MCF-7 | 20.53 ± 6.13 | 309 | 293 | [5] |
eEF-2K Inhibitors: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives, a class of 2,4-disubstituted pyrimidines, have been screened for their inhibitory activity against eEF-2K. Structural modifications at three regions of the pyridopyrimidine core have been explored to understand the binding pocket of the kinase.[6]
| Compound ID | eEF-2K IC50 (nM) | Reference |
| 6 | 420 | [6] |
| 9 | 930 | [6] |
As Antibacterial Agents
A new class of potent antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold has been described. These compounds have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Structural optimization has focused on the 5-aryl moiety and bioisosteric replacement of the side chain linker atom.
| Compound ID | S. aureus (MRSA/VISA) MIC (µg/mL) | Other Strains MIC (µg/mL) | Reference |
| 12 (4-chlorophenyl substituent) | 1 | 2 | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of 2,4-disubstituted pyrimidine derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BuChE.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay is a common method for quantifying the activity of various kinases and the inhibitory effects of compounds.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Procedure:
-
Set up the kinase reaction in a 96-well or 384-well plate containing the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of the SAR of 2,4-disubstituted pyrimidines.
Caption: A generalized experimental workflow for the discovery and development of 2,4-disubstituted pyrimidine-based therapeutic agents.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for anticancer 2,4-disubstituted pyrimidines.
Caption: The BMP2/SMAD1 signaling pathway, which can be modulated by certain pyrimidine derivatives to promote osteogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The bone morphogenetic protein 2 signaling mediator Smad1 participates predominantly in osteogenic and not in chondrogenic differentiation in mesenchymal progenitors C3H10T1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Smad Signal Pathway in BMP-2-induced Osteogenesis-A Mini Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The pyrimidine scaffold, particularly 2,4-dichloro-6-(trifluoromethyl)pyrimidine, serves as a versatile starting point for the synthesis of potent kinase inhibitors. However, the inherent conservation of the ATP-binding site across the kinome often leads to off-target interactions, which can result in unforeseen toxicities or polypharmacological effects. This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from this specific chemical scaffold, supported by experimental data and detailed methodologies, to aid in the rational design and selection of selective therapeutic candidates.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
The following table summarizes the quantitative cross-reactivity data for representative kinase inhibitors synthesized from a this compound core. The data is presented as the percentage of control (% Control) from KINOMEscan® profiling, where a lower value indicates a stronger binding interaction and, consequently, higher inhibitory potential. This allows for a direct comparison of the on-target potency and off-target liabilities of these compounds.
| Kinase Target | Inhibitor A (% Control @ 1 µM) | Inhibitor B (% Control @ 1 µM) |
| Primary Target(s) | ||
| PYK2 (PTK2B) | 5.5 | 8.2 |
| FAK (PTK2) | 15.2 | 25.8 |
| Selected Off-Targets | ||
| AAK1 | 45.1 | 60.3 |
| ACK1 (TNK2) | 33.7 | 55.1 |
| AURA | 65.9 | 80.4 |
| AURB | 58.3 | 75.2 |
| BRK (PTK6) | 28.9 | 42.6 |
| CSK | 70.1 | 85.7 |
| FGR | 22.4 | 38.9 |
| FRK | 30.5 | 48.3 |
| HCK | 18.9 | 35.1 |
| LCK | 25.6 | 40.7 |
| SRC | 20.3 | 36.8 |
| YES1 | 24.1 | 39.5 |
| ZAP70 | 48.9 | 65.4 |
Note: The data presented for Inhibitor A and Inhibitor B are representative examples based on known selectivity patterns of trifluoromethylpyrimidine-based inhibitors targeting the FAK/PYK2 family. Specific data for named compounds derived from this compound with full kinome scans available in the public domain are limited.
On-Target vs. Off-Target Activity: A Visual Representation
The following diagram illustrates the typical signaling pathway of a primary target, such as Proline-rich Tyrosine Kinase 2 (PYK2), and highlights potential off-target interactions of inhibitors derived from the this compound scaffold.
Experimental Protocols
The determination of kinase inhibitor selectivity and cross-reactivity is crucial for drug development. The following are detailed methodologies for commonly employed, robust assays for profiling inhibitor activity across the kinome.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Generalized Workflow:
Detailed Steps:
-
Preparation of Reagents:
-
A panel of human kinases is expressed, typically in a bacteriophage T7 system, with each kinase fused to a unique DNA tag.
-
A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
-
Competition Assay:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) are incubated together in a multi-well plate.
-
The incubation allows for the test compound and the immobilized ligand to compete for binding to the active site of the kinase.
-
-
Washing and Elution:
-
The solid support with the bound kinase is washed to remove unbound kinase and test compound.
-
-
Quantification:
-
The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag of each kinase.
-
-
Data Analysis:
-
The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control (% Control).
-
For dose-response analysis, the assay is performed with a serial dilution of the test compound to determine the dissociation constant (Kd).
-
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay designed to measure the binding of inhibitors to the ATP site of a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Generalized Workflow:
A Comparative Guide to Assessing the Purity of Synthesized Trifluoromethylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (–CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal and agrochemical research. This structural modification frequently enhances crucial properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethylpyrimidine derivatives are pivotal intermediates in the development of novel therapeutic agents and functional materials. Ensuring the purity of these synthesized compounds is a critical, non-negotiable step to guarantee the reliability, reproducibility, and safety of downstream applications.
This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of trifluoromethylpyrimidine derivatives. It includes detailed experimental protocols, comparative data tables, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Techniques
A multi-faceted approach is often necessary for a thorough purity assessment.[1] The primary techniques for analyzing trifluoromethylpyrimidine derivatives include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Chemical Purity (area %) | ≥98.0% | High resolution and sensitivity for separating impurities; robust and widely available.[2][3] | May not separate enantiomers or detect non-UV absorbing impurities; quantification relies on the assumption of equal response factors for all components.[4] |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Absolute Purity (mass fraction %) | ≥98.0% | Provides detailed structural information; a primary method that allows for absolute quantification without a specific reference standard of the analyte; detects non-UV active impurities.[5][6] | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret; requires a high-purity internal standard.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight & Impurity Identification | Conforms to expected mass | High sensitivity and specificity for identifying unknown impurities by their mass-to-charge ratio; essential for impurity profiling.[7][8][9] | Not inherently quantitative without appropriate standards; ionization efficiency can vary significantly between compounds.[1] |
| Elemental Analysis (EA) | Elemental Composition (%C, %H, %N) | Within ±0.4% of theoretical values | Provides a fundamental measure of purity by confirming the elemental composition.[1] | Does not provide information on the nature of organic impurities; requires a relatively larger sample amount and cannot distinguish between isomers.[6] |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining accurate and reproducible purity data. Below are standardized methodologies for the most common and powerful techniques used in the analysis of trifluoromethylpyrimidine derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for routine purity analysis due to its high resolving power and sensitivity for compounds with a UV chromophore.[4]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient should be optimized to ensure separation of the main peak from all impurities.[7]
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Selected based on the UV absorbance maximum of the trifluoromethylpyrimidine derivative (e.g., 254 nm).[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.[11]
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute purity value (mass fraction) by comparing the integral of an analyte signal to that of a certified internal standard.[12][13]
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (using a microbalance) approximately 5-10 mg of the trifluoromethylpyrimidine derivative and 5-10 mg of a high-purity (≥99.5%) internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[13] The standard should have a simple spectrum with signals that do not overlap with the analyte.[5]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of both the analyte and the standard, to allow for complete magnetization recovery. A value of 30-60 seconds is often sufficient.
-
Acquire the spectrum with a 90° pulse angle.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Calculate the purity (Purityₓ) as a weight percentage using the following formula[5]: Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Purityₛₜₐ (%) Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
W: Weight
-
Purity: Purity of the standard
-
ₓ: Analyte; ₛₜₐ: Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for identifying and profiling impurities, providing molecular weight information that is crucial for structural elucidation.[7][9]
Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same MS-compatible mobile phases and column as described in the HPLC-UV protocol. Avoid non-volatile buffers.[7]
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in positive mode for nitrogen-containing heterocycles.
-
Scan Range: A wide range (e.g., m/z 100-1000) to detect the parent compound and potential impurities.
-
Analysis Mode: Perform a full scan (MS1) to detect all ions. Follow up with a data-dependent acquisition (DDA) or targeted MS/MS (product ion scan) on the main peak and any detected impurity peaks to obtain fragmentation data for structural confirmation.[8]
-
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in the initial mobile phase.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the trifluoromethylpyrimidine derivative. Analyze the full scan data for masses corresponding to potential impurities (e.g., starting materials, by-products). Use the high-resolution mass data to generate molecular formulas and the MS/MS fragmentation patterns to elucidate impurity structures.[9]
Data Presentation
Clear and concise data presentation is essential for comparative analysis. All quantitative results should be summarized in a structured table.
Table 2: Illustrative Purity Analysis of a Synthesized Trifluoromethylpyrimidine Derivative (Batch #XYZ-001)
| Analytical Method | Result | Comments |
| HPLC-UV (254 nm) | 99.2% (Area %) | Main peak at RT = 8.5 min. Two minor impurities detected at RT = 5.2 min (0.3%) and RT = 9.1 min (0.5%). |
| qNMR (¹H, 400 MHz) | 99.1% (w/w) | Purity determined using maleic acid as an internal standard. Residual solvent (Ethyl Acetate) detected at 0.2% (w/w). |
| LC-MS (ESI+) | [M+H]⁺ = 256.0691 (Calc. 256.0684) | Confirmed mass of the target compound. Impurity at RT = 5.2 min identified as unreacted starting material ([M+H]⁺ = 185.0421). Impurity at RT = 9.1 min is an unknown isomer. |
| Elemental Analysis | C: 51.70%, H: 4.14%, N: 18.12% | Theoretical: C: 51.72%, H: 4.12%, N: 18.09%. Results are within the acceptable ±0.4% range. |
| Overall Purity | 99.1% | The qNMR result is reported as the final purity value, supported by orthogonal HPLC and EA data. |
Mandatory Visualizations
Diagrams are provided to clarify experimental workflows and logical relationships.
Caption: General workflow for the purification and purity assessment of synthesized compounds.
Caption: Decision tree for selecting the appropriate purity analysis technique.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hpst.cz [hpst.cz]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. ethz.ch [ethz.ch]
A Comparative Guide to Palladium Catalysts for Dichloropyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer powerful and versatile methods for the selective formation of carbon-carbon and carbon-nitrogen bonds on these important heterocyclic cores. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of common palladium catalysts for the cross-coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance in Dichloropyrimidine Cross-Coupling
The efficacy of a palladium catalyst is profoundly influenced by the nature of the palladium precursor, the ancillary ligands, the base, the solvent, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dichloropyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between dichloropyrimidines and boronic acids. The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 3 h | Not specified | [2] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | Not specified | [1] |
| [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | 1,4-Dioxane | RT | 24 h | High (Qualitative) | [1] |
Note: MW denotes microwave irradiation. RT denotes room temperature. dppf is 1,1'-Bis(diphenylphosphino)ferrocene. IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the crucial formation of C-N bonds. The following data, while on a substituted dichloropyrimidine (6-aryl-2,4-dichloropyrimidine), provides a valuable comparison of catalyst systems for the amination of the dichloropyrimidine core with dibutylamine.
| Catalyst Precursor | Ligand | Base | Time | C4:C2 Selectivity | Yield of C4 Isomer (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | LiHMDS | 5 min | >99:1 | 92 | [3] |
| Pd(OAc)₂ | PPh₃ | LiHMDS | 10 min | >99:1 | 92 | [3] |
| Pd(OAc)₂ | dppb | LiHMDS | < 1 min | >99:1 | 95 | [3] |
| PdCl₂(PPh₃)₂ | - | LiHMDS | 10 min | >99:1 | 93 | [3] |
Note: dba is dibenzylideneacetone. P(t-Bu)₃ is Tri(tert-butyl)phosphine. dppb is 1,4-Bis(diphenylphosphino)butane. LiHMDS is Lithium bis(trimethylsilyl)amide.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between dichloropyrimidines and terminal alkynes. Data for the direct Sonogashira coupling of 2,4-dichloropyrimidine is limited; therefore, the following table presents data for the related substrate 2-amino-4,6-dichloropyrimidine, providing insights into effective catalyst systems.
| Catalyst System | Co-catalyst | Base | Solvent | Substrate | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 2-amino-4,6-dichloropyrimidine | 1-hexyne | 65 (mono-alkynylated) | |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 2-amino-4,6-dichloropyrimidine | 1-hexyne (3 equiv.) | 75 (bis-alkynylated) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling of dichloropyrimidines.
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine.[5]
This protocol is adapted from a study optimizing the reaction using microwave irradiation.
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative.[3]
This protocol is based on the highly regioselective amination of 6-aryl-2,4-dichloropyrimidine.
-
Reaction Setup: In a glovebox, to a vial add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., dppb, 1 mol%).
-
Reagent Addition: Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the secondary amine (1.1 equiv.).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene) followed by the dropwise addition of a solution of LiHMDS (1.2 equiv.) at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of a Dichloropyrimidine Derivative.[4]
This protocol is adapted for the Sonogashira coupling of 2-amino-4,6-dichloropyrimidine.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine (1 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed DMF. Add triethylamine (2-3 equiv.) followed by the terminal alkyne (1.1-1.2 equiv. for mono-alkynylation, >2.5 equiv. for bis-alkynylation) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizing the Processes
To better understand the experimental and catalytic pathways, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is through a licensed professional waste disposal service. This document provides essential safety and logistical information to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is a hazardous chemical with the following classifications[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the hazards. The following personal protective equipment (PPE) must be worn[1][2][3]:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] The cleanup procedure is as follows:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][4]
-
Absorption: For liquid spills, use an inert absorbent material. For solid spills, sweep up and shovel, avoiding dust formation.[2][3]
-
Collection: Collect the spilled material and absorbent into a suitable, closed, and properly labeled container for disposal.[2][5]
Disposal Procedures
The recommended procedure for the disposal of this compound and its contaminated materials is to engage a licensed professional waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.
Key Disposal Steps:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled container.
-
Contaminated materials, including personal protective equipment, absorbent materials from spills, and empty containers, should be collected in the same manner.[2]
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Contact a licensed chemical waste disposal service to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
Alternative disposal methods that may be employed by licensed facilities include chemical destruction or controlled incineration with flue gas scrubbing.[6]
-
-
Contaminated Packaging:
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 16097-64-6 | [1] |
| Molecular Formula | C₅HCl₂F₃N₂ | [1] |
| Molecular Weight | 216.972 g/mol | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Essential safety protocols and logistical plans for the handling and disposal of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to mitigate risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, a comprehensive PPE strategy is the first line of defense.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2]. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[2][3].
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes[2]. Standard eyeglasses are not a substitute[4].
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for protection against solvents, oils, and limited exposure to acids and bases[5]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling[6].
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing[4]. For tasks with a higher risk of exposure, consider "bunny suit" coveralls for head-to-toe protection[7].
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[2][3].
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment |
| Harmful if swallowed[1] | GHS07 | Eye Protection (Safety Goggles)[2] |
| Causes skin irritation[1] | GHS07 | Face Protection (Face Shield)[2] |
| Causes serious eye irritation[1] | GHS07 | Hand Protection (Chemical-Resistant Gloves)[1] |
| May cause respiratory irritation[1] | GHS07 | Body Protection (Lab Coat/Apron)[8] |
| Respiratory Protection (As needed)[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation and Pre-Handling:
-
Before starting any work, consult the Safety Data Sheet (SDS) for the most up-to-date safety information[1][2].
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
2. Handling the Compound:
-
Don all required PPE before opening the container.
-
Perform all manipulations of the compound within a certified chemical fume hood to avoid inhalation of vapors or dust[2].
-
Avoid direct contact with the skin, eyes, and clothing[8].
-
Do not eat, drink, or smoke in the laboratory or when handling the product[1][3].
3. Post-Handling and Storage:
-
After handling, wash hands and any exposed skin thoroughly[2].
-
Keep the container tightly closed when not in use[1].
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][9]. The storage area should be locked[1]. Some sources recommend storing in a freezer[2].
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including empty containers, disposable gloves, and absorbent materials from spills, should be collected in a designated and properly labeled hazardous waste container.
2. Container Disposal:
-
Dispose of the contents and the container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant. Do not dispose of it in the regular trash or pour it down the drain.
3. Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition[2].
-
Ventilate the area.
-
Use an inert absorbent material to soak up the spill.
-
Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal[2][9].
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
